SinomenineHCl
Description
Origin and Historical Context in Research
Sinomenine (B1681799) is a morphinan (B1239233) alkaloid that is naturally found in the root of the climbing plant Sinomenium acutum, which is native to China and Japan. wikipedia.org The plant has been utilized in traditional Chinese medicine for centuries, primarily for the treatment of conditions like rheumatism and arthritis. wikipedia.org The hydrochloride form, Sinomenine HCl, was developed to enhance the water solubility of sinomenine, thereby improving its properties for research and potential therapeutic applications. mdpi.com In the early 1930s, sinomenine was identified as an effective agent for rheumatism in Japan. nih.gov By the late 1990s, Sinomenine HCl had been developed into a drug for rheumatoid arthritis therapy in China. nih.gov Its formal inclusion in the Chinese Pharmacopeia in 2005 for the treatment of rheumatoid arthritis marked a significant milestone in its transition from a traditional remedy to a pharmacologically recognized compound. nih.gov
Significance in Natural Product Chemistry and Drug Discovery Research
Sinomenine HCl holds a prominent place in natural product chemistry due to its unique morphinan-derived structure. wikipedia.org This chemical backbone has been the subject of extensive research, with scientists exploring the modification of its A, B, C, and D rings to create various derivatives with potentially enhanced biological activities. mdpi.com The compound is a testament to the value of natural products as a source for drug discovery, showcasing a range of pharmacological effects that have been investigated in numerous preclinical and clinical studies.
The primary research focus has been on its anti-inflammatory, immunosuppressive, and analgesic properties. mdpi.compatsnap.com These effects are thought to be mediated through multiple mechanisms, including the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6. patsnap.com Furthermore, Sinomenine HCl has been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of immune and inflammatory responses. patsnap.compatsnap.com By inhibiting NF-κB activation, it can reduce the expression of genes involved in inflammation. patsnap.com Its immunosuppressive effects are also attributed to its ability to suppress the proliferation of T cells and the production of antibodies by B cells. nih.govpatsnap.com
Beyond its anti-inflammatory and immunosuppressive roles, research has uncovered its potential in other therapeutic areas. Studies have highlighted its neuroprotective, cardioprotective, and even anti-tumor activities. mdpi.com The diverse biological activities of Sinomenine HCl make it a valuable lead compound in drug discovery, with ongoing efforts to understand its mechanisms of action and to develop more potent and specific derivatives.
Current Research Landscape and Future Potential
The current research landscape for Sinomenine HCl is dynamic and expanding. A significant area of investigation is its potential as an anti-cancer agent. karger.com Research has demonstrated that Sinomenine HCl can inhibit the growth of various cancer cell lines and induce apoptosis (programmed cell death). mdpi.comkarger.com For instance, it has been shown to be effective against glioma cells, and in combination with other drugs like cisplatin (B142131), it can synergistically inhibit the viability of lung cancer cells. taylorandfrancis.com
Recent studies have also explored its utility in treating other conditions. For example, research has investigated its effects on IgA nephropathy, an autoimmune disease affecting the kidneys. nih.gov These studies have shown that Sinomenine HCl can regulate the growth and apoptosis of T and B lymphocytes, suggesting a potential therapeutic role. nih.gov
The future of Sinomenine HCl research appears promising. Ongoing studies are focused on elucidating its complex mechanisms of action and identifying new therapeutic targets. The development of novel drug delivery systems, such as sustained-release pellets and transdermal patches, is being explored to improve its bioavailability and reduce potential side effects. nih.govnih.gov The combination of Sinomenine HCl with other therapeutic agents is another area of active research, aiming to achieve synergistic effects and overcome drug resistance in various diseases. mdpi.com
Interactive Data Table: Investigated In Vitro Effects of Sinomenine HCl on Cancer Cell Lines
| Cell Line | Cancer Type | Observed Effects | IC50 Values |
| Hep3B, SMMC7721 | Hepatocellular Carcinoma | Growth inhibition, G1 phase arrest | 0.5–2 µM |
| MDA-MB-231, MCF-7 | Breast Cancer | Anti-tumor effects, inhibition of proliferation, invasion, and migration | 1.33 mM, 1.51 mM |
| U87, U251 | Glioma | Inhibition of proliferation, G0/G1 cell cycle arrest, apoptosis | 16 mM |
| U251, U373, Hs683, T98G | Glioma | Decreased cell viability | 342.7 µM, 430.2 µM, 189.6 µM, 270.3 µM |
Interactive Data Table: Key Mechanistic Actions of Sinomenine HCl
| Mechanism | Target Pathway/Molecule | Associated Effect |
| Anti-inflammatory | Inhibition of TNF-α, IL-1β, IL-6 production | Reduction of inflammation |
| Immunosuppressive | Inhibition of NF-κB activation | Decreased expression of inflammatory genes |
| Immunomodulatory | Suppression of T and B lymphocyte proliferation | Regulation of immune response |
| Anti-cancer | Activation of caspase cascade, reduction of Bcl-2/Bax ratio | Induction of apoptosis in cancer cells |
| Neuroprotective | Modulation of ion channels and neurotransmitter receptors | Potential for pain management |
Structure
2D Structure
Properties
IUPAC Name |
(10S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4.ClH/c1-20-7-6-19-10-14(21)16(24-3)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19;/h4-5,9,12-13,22H,6-8,10H2,1-3H3;1H/t12-,13?,19?;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEVIMJAUHZFMW-NRQMVYOJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23CC(=O)C(=CC2C1CC4=C3C(=C(C=C4)OC)O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC23CC(=O)C(=C[C@@H]2C1CC4=C3C(=C(C=C4)OC)O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isolation, Characterization, and Biosynthesis of Sinomeninehcl
Isolation Methodologies from Natural Sources
The extraction of Sinomenine (B1681799) from Sinomenium acutum involves various methodologies aimed at separating the alkaloid from the complex mixture of compounds present in the plant material. taylorandfrancis.com A common initial step involves extraction with a solvent. Research has shown that using 75% aqueous ethanol (B145695) is an effective solvent for this purpose. mdpi.com Following initial extraction, further purification steps are necessary to isolate Sinomenine.
Chromatography is a cornerstone for the purification of Sinomenine. Various techniques have been developed to achieve high purity and yield.
Centrifugal Partition Chromatography (CPC): This technique has been successfully used for the preparative isolation of Sinomenine from methanolic extracts of Sinomenium acutum. nih.gov In one study, a two-phase solvent system of n-hexane/ethyl acetate/methanol/water (1:6:2:8 v/v/v/v) with 0.1% triethylamine (B128534) (TEA) was optimized. nih.gov This method yielded 44.3 mg of Sinomenine from 400 mg of the extract, achieving a purity of 96.9%. nih.gov Another CPC method utilized a solvent system of n-butanol–acetonitrile–water (10:2:8, v/v/v, containing 0.5% triethylamine) and demonstrated a high recovery rate of over 99%. mdpi.comdoaj.org
pH-Zone-Refining Counter-Current Chromatography (CCC): This method has been effectively applied for the enrichment and separation of alkaloids from a chloroform (B151607) extract of Sinomenium acutum. tandfonline.com The process uses a two-phase solvent system, such as Methyl tert-butyl ether (MtBE)–acetonitrile (CH3CN)–water, with triethylamine (TEA) as a retainer in the organic phase and hydrochloric acid (HCl) as an eluter in the aqueous mobile phase. tandfonline.com A notable separation yielded 376 mg of Sinomenine with a purity of 98.1% from an enriched crude alkaloid fraction. tandfonline.com
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for both the analysis and semi-preparative purification of Sinomenine. doaj.orgnih.gov It is often used as a final purification step following other chromatographic methods like CPC. doaj.org A typical HPLC method for analysis uses a mobile phase such as methanol-PBS (pH 6.8)-triethylamine (50:50:0.1%) with detection at a wavelength of 265 nm, which is the maximum absorbance for Sinomenine. nih.gov
Table 1: Comparison of Chromatographic Purification Methods for Sinomenine
| Technique | Solvent System | Starting Material | Yield | Purity | Reference |
| Centrifugal Partition Chromatography (CPC) | n-hexane/ethyl acetate/methanol/water (1:6:2:8) + 0.1% TEA | 400 mg Methanolic Extract | 44.3 mg | 96.9% | nih.gov |
| pH-Zone-Refining CCC | MtBE–CH3CN–water (4:0.5:5) with 10 mM TEA and 5 mM HCl | 0.82 g Enriched Alkaloids | 376 mg | 98.1% | tandfonline.com |
| CPC followed by semi-preparative HPLC | n-butanol–acetonitrile–water (10:2:8) + 0.5% TEA | 75% Ethanol Extract | 29.81 mg/g extract | Not specified | mdpi.comdoaj.org |
To overcome the challenges of traditional methods, such as low efficiency and high energy consumption, advanced separation technologies are being investigated.
Continuous Liquid-Liquid Extraction: This process shows promise for the industrial production of Sinomenine HCl. scirp.org Using centrifugal extractors, continuous liquid-liquid extraction with chloroform as the extractant has been studied. scirp.orgresearchgate.net Research indicates that a two-stage countercurrent extraction process is more efficient than single-stage or two-stage cross-flow extraction, achieving an extraction ratio higher than 95%. scirp.orgresearchgate.net This method is considered a critical step toward the continuous manufacturing of Sinomenine. scirp.org
Membrane Separation Technology: A combination of microfiltration (MF) and ultrafiltration (UF) presents an environmentally friendly alternative for purifying the aqueous extract of Caulis sinomenii (the stem of Sinomenium acutum). mdpi.com Studies have shown that using a 0.05 μm ceramic MF membrane followed by a 1 kDa UF membrane is an optimal configuration. mdpi.com This process effectively removes impurities like macromolecules while allowing the smaller Sinomenine HCl molecules to pass through. mdpi.com The 0.05 μm membrane achieved a Sinomenine HCl permeability of 80.85%, and the subsequent 1 kDa UF membrane treatment resulted in a permeability of 60.77% with a total solids removal rate of 64.24%. mdpi.com
Insights into Sinomenine Biosynthesis Pathways
Sinomenine is classified as a benzylisoquinoline alkaloid (BIA), a large family of natural products found in plants. researchgate.net The biosynthesis of these alkaloids has been a significant area of research, with studies integrating metabolomics and transcriptomics to elucidate the pathways. researchgate.netnih.gov
The biosynthesis of Sinomenine begins with the amino acid L-tyrosine as a precursor. mdpi.com Through a series of enzymatic reactions, tyrosine is converted into the common intermediate (S)-reticuline, which is a critical branch point in BIA biosynthesis. nih.govmdpi.com From (S)-reticuline, the pathway proceeds towards the formation of morphinan-type alkaloids like Sinomenine. mdpi.com
Metabolomic studies suggest that coclaurine (B195748) is a pivotal intermediate in the pathway leading to Sinomenine. mdpi.com The conversion of (S)-reticuline involves key enzyme families, including cytochrome P450s (CYP450s), reductases, 2-oxoglutarate-dependent dioxygenases (2-ODDs), and O-methyltransferases (O-MTs), which are believed to be involved in the final steps of Sinomenine synthesis. researchgate.net Interestingly, unlike in morphine biosynthesis, the enzyme that converts (S)-reticuline to (R)-reticuline does not appear to be essential for the Sinomenine pathway in S. acutum. nih.gov
Structural Elucidation Research Paradigms
The definitive structure of Sinomenine has been established through extensive research. It is a tetracyclic alkaloid with a morphinan (B1239233) skeleton. nih.govrsc.org The chemical name for Sinomenine is (9α,13α,14α)-7,8-didehydro-4-hydroxy-3,7-dimethoxy-17-methylmorphinan-6-one. mdpi.com Its structure is similar to that of morphine, but it is the dextrorotatory analog. nih.gov
The elucidation of its structure relies on a combination of spectroscopic methods. The chemical structures of Sinomenine and related alkaloids isolated from S. acutum are typically identified and confirmed using techniques such as:
UV Spectroscopy: Used to determine the wavelength of maximum absorbance, which for Sinomenine is 265 nm. nih.gov
Mass Spectrometry (MS): Often using electrospray ionization (ESI-MS), this technique helps determine the molecular weight and fragmentation pattern of the molecule. tandfonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the connectivity and spatial arrangement of atoms within the molecule, which is crucial for confirming its complex tetracyclic structure. tandfonline.com
The hydrochloride form, Sinomenine HCl, has the chemical formula C₁₉H₂₄ClNO₄ and a molecular weight of approximately 365.85 g/mol . medkoo.comnih.gov
Table 2: Chemical Properties of Sinomenine Hydrochloride
| Property | Value | Reference |
| CAS Number | 6080-33-7 | medkoo.com |
| Chemical Formula | C₁₉H₂₄ClNO₄ | medkoo.com |
| Molecular Weight | 365.85 g/mol | medkoo.com |
| IUPAC Name | (1R,9S,10S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5,11-tetraen-13-one;hydrochloride | nih.gov |
| Appearance | Light yellow powder | lktlabs.com |
| Solubility | Soluble in chloroform, ethanol, acetone, or toluene | lktlabs.com |
Chemical Synthesis and Structural Modifications of Sinomeninehcl
Total Synthesis Approaches to Sinomenine (B1681799) and its Core Structure
The biosynthesis of sinomenine in Sinomenium acutum provides a natural blueprint for its core structure. Scientific investigations have shown that the biosynthesis initiates from the amino acid L-tyrosine. nih.gov Through the isoquinoline (B145761) alkaloid pathway, L-tyrosine is converted into key precursors. nih.gov Research has identified reticuline (B1680550) as a precursor to sinomenine. rsc.org Furthermore, studies have demonstrated that sinoacutine, the enantiomer of salutaridine, is an efficient precursor in the biosynthetic pathway, highlighting the specific stereochemical transformations required to form the final molecule. rsc.org Correlation analysis between various metabolites has indicated that coclaurine (B195748), an early metabolite in the isoquinoline biosynthesis pathway, has a significant positive correlation with sinomenine content, suggesting it is a foundational precursor. nih.gov
While nature provides an elegant synthetic route, laboratory total synthesis offers a way to produce sinomenine and its analogs without reliance on natural extraction. These synthetic endeavors are crucial for creating derivatives that are not accessible through simple modification of the natural product. The complex, tetracyclic core of sinomenine, a morphinan-type alkaloid, presents a considerable challenge to synthetic chemists, requiring precise control over regioselectivity and stereochemistry to assemble the intricate ring system and its stereocenters correctly. rsc.orgmdpi.com
Design and Synthesis of Sinomenine Analogs and Derivatives
The structural modification of sinomenine is a major focus of research, aimed at improving its potency and refining its pharmacological profile. rsc.orgmdpi.com The sinomenine molecule offers several reactive sites for modification, which can be broadly categorized based on its four-ring structure: the aromatic A-ring, the benzylic position in the B-ring, the enone-containing C-ring, and the nitrogen-containing D-ring. rsc.orgmdpi.com
Synthetic strategies often involve targeting these specific functional groups. For instance, a variety of amino acid and nitrogen-based heterocyclic fragments have been introduced to the sinomenine scaffold to generate novel derivatives. nih.gov In one approach, sinomenine was reacted with Boc-L-amino acids, followed by deprotection, to yield a series of amino acid-conjugated derivatives. nih.gov Other methods include halogenation of the A-ring at the C1 position using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), which can then serve as a handle for further modifications. nih.govtandfonline.com The synthesis of dimers and hybrids has also emerged as an effective strategy for developing improved agents. mdpi.comnih.gov This has been achieved by creating sinomenine-based homodimers connected by linkers of variable lengths. nih.gov
Structure-Activity Relationship (SAR) Studies in Preclinical Models
Structure-activity relationship (SAR) studies are pivotal for understanding how specific structural changes in sinomenine derivatives affect their biological activity. These preclinical investigations have generated valuable insights, guiding the development of more effective compounds.
For example, a study involving 26 newly synthesized derivatives found that most exhibited enhanced in-vitro anti-inflammatory activity compared to the parent sinomenine molecule. rsc.org Specifically, compound 17 , a derivative, showed significant inhibition of LPS-induced nitric oxide (NO) secretion in RAW264.7 cells. nih.govrsc.org Another area of investigation involves dimerization. A series of unique stereodimers of sinomenine analogues were synthesized and evaluated for their ability to inhibit NO production. nih.gov This study revealed that the stereochemistry of the dimers was crucial, with the (S)-dimers displaying better bioactivity than the (R)-dimers. nih.gov Among the synthesized compounds, 1a, 2, 2a, 2b, and 4 showed potent inhibitory activity on NO production without significant cytotoxicity. nih.gov
In the context of anticancer activity, H₂S-donating sinomenine derivatives were synthesized and tested. tandfonline.com The target hybrid compound a11 displayed substantial cytotoxic effects, particularly against K562 leukemia cells. tandfonline.com The modification of different rings has been shown to influence bioactivity; for instance, C-ring derivatives have been identified with potent anti-inflammatory activity. mdpi.com A library of sinomenine-based homodimers and monomers connected by variable-length linkers was evaluated, leading to the identification of compounds 2f and 3b as having much more potent inhibitory effects on the production of inflammatory mediators like NO, interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) than sinomenine itself. nih.gov
Table 1: Selected Sinomenine Derivatives and their Biological Activity
| Compound | Modification Type | Preclinical Model | Key Finding | Reference |
|---|---|---|---|---|
| Compound 17 | Amino acid fragment addition | LPS-induced RAW264.7 cells | Significant inhibition of NO secretion (IC₅₀ = 30.28 ± 1.70 μM). | nih.govrsc.org |
| (S)-dimers | Stereodimer synthesis | LPS-activated murine macrophages | Displayed better bioactivity (NO inhibition) than corresponding (R)-dimers. | nih.gov |
| Compound a11 | H₂S-donating derivative | K562 cancer cell line | Substantial cytotoxic effects (IC₅₀ value of 1.36 μM). | tandfonline.com |
| Compound 2f | Homodimer with linker | RAW264.7 cells | Potent inhibitor of NO, IL-6, and TNF-α production. | nih.gov |
| Compound 3b | Monomer with linker | RAW264.7 cells | Potent inhibitor of NO, IL-6, and TNF-α production. | nih.gov |
Rational Design Strategies for Enhanced Biological Activities
Rational design strategies leverage an understanding of SAR and biological targets to create derivatives with improved therapeutic properties. nih.gov This approach moves beyond random modifications to a more directed synthesis of compounds. For sinomenine, this involves designing molecules to interact with specific biological pathways or to improve pharmacokinetic properties.
One successful strategy is molecular hybridization, where two or more pharmacophores are combined into a single molecule to interact with multiple targets or enhance activity. nih.gov The synthesis of sinomenine dimers and hybrids exemplifies this approach, aiming to boost anti-inflammatory or anti-arthritic effects. mdpi.comnih.gov Another rational strategy involves introducing specific chemical moieties to modulate activity. For example, the synthesis of H₂S-donating derivatives was a deliberate attempt to combine the pharmacological profile of sinomenine with the known biological effects of hydrogen sulfide. tandfonline.com Similarly, the introduction of various amino acid and nitrogen-containing heterocyclic fragments was designed to explore new interactions with biological targets and improve anti-inflammatory activity. nih.gov
The design of these novel derivatives is often guided by their intended mechanism of action. For instance, compounds 2f and 3b were found to inhibit inflammatory responses through different mechanisms; 3b specifically inhibited the NF-κB signaling pathway, whereas 2f suppressed both the NF-κB and MAPK cascades. nih.gov This level of mechanistic detail allows for the rational design of compounds with more specific and potent effects. The overarching goal is to enhance efficacy, as seen in derivatives that exhibit stronger inhibition of inflammatory cytokines or greater cytotoxicity toward cancer cells than the original sinomenine molecule. nih.govrsc.orgnih.gov
Stereochemical Investigations and Synthetic Pathways
The stereochemistry of sinomenine is a critical aspect of its chemical synthesis and biological activity. The molecule possesses three contiguous stereogenic centers, meaning its three-dimensional structure is complex and fixed. acs.org Synthetic pathways, whether biosynthetic or total synthesis, must control the formation of these stereocenters to produce the correct, biologically active isomer.
Investigations into the biosynthesis of sinomenine have confirmed the stereospecific nature of the enzymatic reactions that form its core structure. rsc.org In laboratory synthesis, controlling stereochemistry remains a significant challenge. rsc.org The development of synthetic routes often involves stereoselective reactions to ensure the desired spatial arrangement of atoms.
Stereochemistry also plays a crucial role in the activity of sinomenine derivatives. Studies on synthesized stereodimers of sinomenine analogues have shown that the biological activity can be highly dependent on the stereoisomeric form. nih.gov Specifically, it was found that (S)-dimers had more potent bioactivity in inhibiting nitric oxide production than their (R)-dimer counterparts, highlighting the importance of stereochemical configuration for the molecule's interaction with its biological target. nih.gov Furthermore, synthetic efforts have achieved regio- and stereoselective functionalization at specific positions, such as the C-10 beta position, allowing for precise structural modifications that can be correlated with changes in biological function. nih.gov The ability to start with the naturally occurring, enantiomerically pure sinomenine and modify it through stereocontrolled reactions is a powerful tool for developing novel therapeutic agents. acs.org
Pharmacological Activities of Sinomeninehcl in Preclinical Studies
Anti-inflammatory Properties and Experimental Models
In laboratory settings, Sinomenine (B1681799) HCl has been evaluated using various in vitro models to determine its direct effects on inflammatory processes at a cellular level. A common model involves the use of lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells, which simulate an inflammatory response. nih.govnih.gov In these assays, Sinomenine has been shown to significantly inhibit the production of key inflammatory mediators. nih.govnih.gov
Studies have demonstrated that Sinomenine can suppress the expression of inducible nitric oxide synthase (iNOS), thereby reducing the overproduction of NO, an important signaling molecule in inflammation. nih.gov Furthermore, the compound has been found to inhibit the expression and secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govnih.gov The inhibition of these factors is often concentration-dependent. nih.gov Some research also points to the inhibition of cyclooxygenase-2 (COX-2) and prostaglandin (B15479496) E2 (PGE2) expression as part of its mechanism. Another method used to assess anti-inflammatory activity in vitro is the protein denaturation assay, where an extract's ability to prevent heat-induced denaturation of proteins like ovalbumin or bovine serum albumin is measured, as protein denaturation is a known consequence of inflammation. uni-lj.siphytojournal.com
| Experimental Model | Key Findings | Reference |
|---|---|---|
| LPS-induced RAW264.7 macrophages | Significantly inhibited the production of NO, TNF-α, and IL-6. The inhibition of TNF-α was concentration-dependent. | nih.gov |
| LPS-induced RAW264.7 macrophages | Inhibited the expression of iNOS, IL-6, and TNF-α mRNA. A derivative of Sinomenine (compound 17) showed an IC₅₀ value of 30.28 ± 1.70 μM for NO inhibition. | nih.gov |
| LPS-induced RAW264.7 macrophages | Reversed secretion and mRNA expression levels of inflammatory cytokines including IL-6, TNF-α, IL-1β, and MCP-1. | frontiersin.org |
| Protein Denaturation Assay | The principle involves assessing the ability of a substance to inhibit the thermal denaturation of a reference protein, such as ovalbumin, which is linked to the inflammatory process. | uni-lj.si |
The anti-inflammatory effects of Sinomenine HCl have been corroborated in several animal models that mimic human inflammatory conditions. In a mouse model of λ-carrageenan induced paw edema, a derivative of Sinomenine demonstrated a significant ameliorating effect on swelling. nih.gov Studies on collagen-induced arthritis (CIA) in rats, a model for rheumatoid arthritis, have shown that Sinomenine treatment can reduce paw edema, lower the arthritic score, and suppress joint inflammation. mdpi.comresearchgate.net
Furthermore, in a mouse model of lead-induced liver injury, Sinomenine HCl was found to protect the liver by reducing the expression of pro-inflammatory cytokines IL-1β and TNF-α. nih.gov It has also shown efficacy in models of incisional and inflammatory pain, where it can produce synergistic analgesic effects when combined with other agents. frontiersin.org In zebrafish models of foodborne enteritis, Sinomenine HCl alleviated intestinal inflammation, as evidenced by improved intestinal villi morphology and suppressed expression of inflammatory cytokines, particularly TNF-α. nih.gov
| Animal Model | Key Findings | Reference |
|---|---|---|
| Collagen-Induced Arthritis (CIA) in Rats | Reduced arthritic index, paw swelling, inflammation, and bone erosion scores. Decreased serum levels of IL-1β, TNF-α, IL-6, and IL-17. | mdpi.com |
| λ-carrageenan induced paw oedema in mice | A Sinomenine derivative exhibited an ameliorating effect on paw swelling. | nih.gov |
| Lead-induced liver injury in mice | Protected the liver by inhibiting apoptosis and reducing the expression of pro-inflammatory factors IL-1β and TNF-α. | nih.gov |
| Zebrafish foodborne enteritis model | Alleviated intestinal inflammation, improved intestinal villi morphology, and suppressed inflammatory cytokine expression. | nih.gov |
| Rat model of incisional pain & mouse model of carrageenan induced inflammatory pain | Produced marked synergistic analgesic effects when combined with paracetamol in the inflammatory pain model. | frontiersin.org |
Immunomodulatory Effects in Research
Sinomenine HCl exerts distinct immunomodulatory effects, influencing the function and activity of various immune cells. mdpi.comnih.govnih.gov Its ability to regulate the immune system is a key component of its therapeutic potential, particularly in the context of autoimmune and inflammatory disorders like rheumatoid arthritis. nih.govnih.gov
Research has shown that Sinomenine can directly impact lymphocytes, which are central to the adaptive immune response. nih.gov It has been reported to inhibit the activation and proliferation of T cells. nih.gov Specifically, Sinomenine administration can suppress the primary aggregation of lymphocytes and downregulate the expression of T cell activation surface markers like CD25 and CD69. nih.gov It can also directly affect the proliferation of CD4+ T cells by inducing cell cycle arrest. nih.gov Furthermore, Sinomenine is known to regulate the balance between T helper (Th) cell subsets, such as Th1/Th2 and Th17/Treg cells, which is crucial for maintaining immune homeostasis. nih.gov Studies also indicate that Sinomenine can inhibit the differentiation of B cells into plasma cells and reduce the release of autoantibodies. nih.gov
Sinomenine significantly regulates the function of mononuclear cells, particularly macrophages and monocytes. frontiersin.orgnih.gov In vitro studies using RAW264.7 macrophages show that Sinomenine can inhibit the secretion of a wide array of inflammatory cytokines and chemokines upon stimulation. frontiersin.org It has been found to down-regulate the expression of Matrix Metalloproteinase 2 (MMP2) and Matrix Metalloproteinase 9 (MMP9), thereby reducing the migration and invasion of macrophages. nih.gov
In animal models of arthritis, Sinomenine attenuated the presence of resident macrophages in synovial tissue and regulated macrophage populations in the spleen and lymph nodes. frontiersin.org In clinical research involving rheumatoid arthritis patients, Sinomenine treatment reduced the percentage of pro-inflammatory CD14+CD16+ monocytes in peripheral blood. frontiersin.org By blocking the positive feedback loop between macrophages and CD4+ T cells, Sinomenine can interrupt a key process that drives chronic inflammation. nih.gov
| Cell Type/Model | Effect of Sinomenine HCl | Reference |
|---|---|---|
| Human Lymphocytes | Inhibited proliferation when combined with tacrolimus (B1663567) and mycophenolic acid. | mdpi.com |
| Rat T-cells | Inhibited activation, proliferation, and surface marker (CD25, CD69) expression. Blocked the cell cycle of CD4+ T cells. | nih.gov |
| Mouse Macrophages (RAW264.7) | Inhibited LPS-induced secretion of multiple cytokines (IL-6, TNF-α, IL-1β, etc.). | frontiersin.org |
| Macrophages | Down-regulated the secretion and expression of MMP2 and MMP9, reducing cell migration and invasion. | nih.gov |
| Monocytes/Macrophages (CIA Mice) | Attenuated CD11b+F4/80+CD64+ synovial macrophages and CD11b+Ly6C+CD43+ monocytes/macrophages in spleen and draining lymph nodes. | frontiersin.org |
| Monocytes (RA Patients) | Reduced the percentage of CD14+CD16+ peripheral blood mononuclear cells. | frontiersin.org |
Anti-Oxidative Stress Investigations
Sinomenine HCl has demonstrated notable protective effects against oxidative stress in various preclinical models. nih.govnih.gov Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in many inflammatory and degenerative diseases. nih.govmagtech.com.cn Sinomenine appears to mitigate this by both reducing the levels of harmful oxidants and enhancing endogenous antioxidant defense systems. nih.govmagtech.com.cn
In cellular models of oxidative stress injury, such as human lung fibroblasts (MRC-5 cells) treated with hydrogen peroxide, Sinomenine treatment increased cell viability, decreased the content of malondialdehyde (MDA)—a marker of lipid peroxidation—and elevated the activities of key antioxidant enzymes like superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GSH-Px), and catalase (CAT). magtech.com.cn Similar protective effects have been observed in vivo. In a mouse model of myocardial ischemia-reperfusion injury, Sinomenine pretreatment significantly prevented the increase in cardiac MDA and ROS levels. nih.gov Likewise, in a model of lead-induced liver damage in mice, Sinomenine HCl treatment reduced MDA levels and increased the total antioxidant capacity (T-AOC) in the liver. nih.gov
Mechanistically, these anti-oxidative effects are often linked to the activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway, a primary cellular defense against oxidative stress. magtech.com.cnresearchgate.net Studies have shown that Sinomenine can down-regulate the expression of Keap1, the main inhibitor of Nrf2, thereby promoting the nuclear translocation of Nrf2 and subsequent upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1). magtech.com.cnresearchgate.netfrontiersin.org
| Experimental Model | Key Findings | Reference |
|---|---|---|
| H₂O₂-treated MRC-5 cells (In Vitro) | Increased cell viability, decreased MDA content, and elevated SOD, GSH-Px, and CAT activities. Promoted nuclear translocation of Nrf2. | magtech.com.cn |
| Ang II-treated H9C2 cells (In Vitro) | Decreased ROS and MDA levels. Increased protein expression of Nrf2 and HO-1. | researchgate.net |
| Bleomycin-induced pulmonary fibrosis in rats (In Vivo) | Decreased pulmonary MDA content and enhanced SOD, GSH-Px, and CAT activities. Activated the Keap1/Nrf2 signaling pathway. | magtech.com.cn |
| Myocardial Ischemia-Reperfusion in mice (In Vivo) | Prevented the increase in cardiac MDA and ROS. Attenuated cardiac injury by preventing oxidative stress. | nih.gov |
| Lead-induced liver injury in mice (In Vivo) | Reduced liver MDA levels and increased total antioxidant capacity (T-AOC). | nih.gov |
Cellular Antioxidant Mechanisms
Preclinical investigations have established that Sinomenine HCl possesses significant antioxidant properties, primarily through the modulation of endogenous antioxidant defense systems. nih.govfrontiersin.org A central mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. nih.govciteab.comresearchgate.net Activation of this pathway enhances the transcription of various antioxidant and cytoprotective genes. nih.govciteab.com
In models of traumatic brain injury and pulmonary fibrosis, sinomenine treatment led to the upregulation and nuclear translocation of Nrf2. nih.govmdpi.commagtech.com.cn This, in turn, boosts the expression of downstream enzymes such as heme oxygenase 1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO-1), superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT). nih.govciteab.commagtech.com.cn By augmenting these cellular antioxidant arsenals, sinomenine helps mitigate oxidative damage. researchgate.netpatsnap.com For instance, studies have shown that sinomenine restores the activity of GPx and SOD and reduces levels of malondialdehyde (MDA), a marker of lipid peroxidation, in injured brain tissue. nih.govciteab.comnih.gov
Reactive Oxygen Species (ROS) Modulation Studies
Sinomenine HCl directly influences the levels of reactive oxygen species (ROS), a key factor in the pathology of numerous diseases. In preclinical models of neuroinflammation and Alzheimer's disease, sinomenine was shown to inhibit the production of ROS and nitric oxide (NO) in activated microglia and astrocytes. d-nb.infonih.govnih.gov This inhibitory effect on ROS production is a critical component of its neuroprotective and anti-inflammatory actions. d-nb.infonih.gov
Conversely, in the context of cancer, sinomenine can promote the generation of ROS to induce cell death in malignant cells. mdpi.com Studies on human glioblastoma and breast cancer cells have shown that Sinomenine HCl increases intracellular ROS levels, which contributes to DNA damage and apoptosis in these cancer cells. mdpi.comnih.gov This dual role—scavenging pathological ROS in neurodegenerative contexts while inducing cytotoxic ROS in cancer cells—highlights its complex modulatory capabilities.
Table 1: Antioxidant and ROS Modulation Effects of Sinomenine HCl
| Model/Cell Type | Key Findings | Mechanism of Action |
|---|---|---|
| Traumatic Brain Injury (Mouse Model) | Reduced MDA; Increased GPx and SOD activity. nih.govciteab.com | Enhanced Nrf2 translocation and activation of the Nrf2-ARE pathway. nih.govciteab.com |
| Amyloid Beta-Treated Astrocytes | Inhibited production of ROS and NO. d-nb.infonih.gov | Reduction of neuroinflammation. d-nb.info |
| Human Glioblastoma Cells (U87, SF767) | Induced ROS generation. nih.gov | Contributed to autophagy and cell death. nih.gov |
| Human Breast Cancer Cells (MDA-MB-231, MCF-7) | Elevated ROS levels. mdpi.com | Induced DNA damage and apoptosis via MAPK pathways. mdpi.com |
| Pulmonary Fibrosis (Rat Model) | Decreased MDA; Increased SOD, GPx, CAT activities. magtech.com.cn | Activation of Keap1/Nrf2 signaling pathway. magtech.com.cn |
Neuroprotective Research in Preclinical Contexts
Sinomenine HCl has been extensively studied for its neuroprotective effects across a variety of central nervous system (CNS) disorders, including cerebral ischemia, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govnih.govfrontiersin.org Its ability to cross the blood-brain barrier allows it to act on multiple pathological processes within the brain, such as neuroinflammation, oxidative stress, and apoptosis. mdpi.comnih.gov
Cerebral Ischemia Models (In Vitro and In Vivo)
In both in vivo and in vitro models of cerebral ischemia, sinomenine demonstrates potent neuroprotective activity. nih.govfrontiersin.org In mouse models of middle cerebral artery occlusion (MCAO), administration of sinomenine attenuated cerebral infarction, reduced brain edema, and decreased neuronal apoptosis. nih.govnih.govfrontiersin.org These beneficial outcomes were associated with the suppression of microglial and astrocytic activation. nih.gov
Mechanistically, sinomenine inhibits neuroinflammation by suppressing the NOD-like receptor pyrin 3 (NLRP3) inflammasome. nih.govnih.govfrontiersin.org This leads to a reduction in the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines, including interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α). nih.govfrontiersin.org Furthermore, sinomenine has been shown to modulate signaling pathways such as the adenosine (B11128) 5′-monophosphate-activated protein kinase (AMPK) pathway, which plays a role in its suppressive effect on the NLRP3 inflammasome in glial cells. nih.govnih.govfrontiersin.org It also restores impaired Nrf2 signaling in microglia, counteracting oxidative stress. nih.govfrontiersin.org
Traumatic Brain Injury Models
The neuroprotective effects of sinomenine have been consistently observed in preclinical models of traumatic brain injury (TBI). nih.govfrontiersin.org In a weight-drop TBI model in mice, treatment with sinomenine significantly improved motor performance, alleviated cerebral edema, and inhibited neuronal apoptosis around the cortical contusion. nih.govciteab.comnih.gov
A primary mechanism underlying these effects is the activation of the Nrf2-ARE pathway. nih.govciteab.commdpi.com Sinomenine enhances the translocation of Nrf2 to the nucleus, upregulating downstream antioxidant enzymes and mitigating TBI-induced oxidative stress. nih.govciteab.com Additionally, it suppresses the mitochondrial pathway of apoptosis by inhibiting the translocation of the pro-apoptotic protein Bax and the subsequent release of cytochrome c from the mitochondria. nih.gov Sinomenine also limits the microglial inflammatory response following injury. mdpi.comjpma.org.pkresearchgate.net
Alzheimer's and Parkinson's Disease Preclinical Models
Sinomenine HCl shows promise in preclinical models of Alzheimer's disease (AD) and Parkinson's disease (PD). nih.govfrontiersin.org
In the context of AD, research has focused on sinomenine's ability to counter the effects of amyloid-beta (Aβ), a key pathological hallmark of the disease. In vitro studies using astrocytic cells have shown that sinomenine inhibits Aβ-induced production of ROS, NO, and other inflammatory molecules. d-nb.infonih.gov By preventing the activation of astrocytes, it protects neurons from indirect toxicity and cell death. d-nb.infonih.gov The suppression of oxidative stress and neuroinflammation is considered critical for its potential anti-AD effects. nih.gov
In preclinical models of PD, sinomenine has been found to protect dopaminergic neurons. nih.gov One identified mechanism is the induction of autophagy through the inhibition of the protein kinase B (Akt)-mammalian target of rapamycin (B549165) (mTOR) signaling pathway in the substantia nigra of mouse brains. nih.gov By promoting the clearance of pathological protein aggregates and damaged organelles, sinomenine may help preserve neuronal function. It also exerts its protective effects by inhibiting microglial activation and the associated production of inflammatory mediators. nih.gov
Table 2: Neuroprotective Activities of Sinomenine HCl in Preclinical Models
| Disease Model | Key Findings | Proposed Mechanism of Action |
|---|---|---|
| Cerebral Ischemia (MCAO) | Reduced infarct volume, brain edema, and neuronal apoptosis. nih.govnih.govfrontiersin.org | Suppression of NLRP3 inflammasome via AMPK signaling; Inhibition of microglial activation. nih.govnih.govfrontiersin.org |
| Traumatic Brain Injury (TBI) | Improved neurological function; Alleviated cerebral edema; Inhibited neuronal apoptosis. nih.govciteab.com | Activation of Nrf2-ARE pathway; Mitigation of oxidative stress; Suppression of mitochondrial apoptosis. nih.govciteab.comnih.gov |
| Alzheimer's Disease (In Vitro) | Inhibited Aβ-induced astrocyte activation; Protected neurons from indirect toxicity. d-nb.infonih.gov | Inhibition of ROS/NO production; Suppression of neuroinflammation. d-nb.infonih.gov |
| Parkinson's Disease (Mouse Model) | Protected dopaminergic neurons. nih.govnih.gov | Induction of autophagy via inhibition of Akt-mTOR signaling; Inhibition of microglial activation. nih.govnih.gov |
Antineoplastic Activities in Preclinical Studies
Sinomenine HCl has demonstrated significant antineoplastic activities against a variety of cancers in preclinical settings, including hepatocellular carcinoma, breast cancer, glioblastoma, and colon cancer. mdpi.comnih.govnih.govnih.gov Its anti-tumor effects are multifaceted, involving the induction of apoptosis and autophagy, inhibition of cell proliferation and metastasis, and the modulation of numerous signaling pathways. nih.govresearchgate.net
In models of human hepatocellular carcinoma (HCC), Sinomenine HCl inhibited the growth of Hep3B and SMMC7721 cells by inducing G1 phase cell cycle arrest and promoting apoptosis. mdpi.comspandidos-publications.comspandidos-publications.com This was associated with an increase in p21 expression, disruption of the mitochondrial membrane potential, and activation of the caspase cascade. mdpi.comspandidos-publications.comspandidos-publications.com Similarly, in breast cancer cell lines (MDA-MB-231 and MCF-7), it induced G0/G1 phase arrest and apoptosis, partly through the generation of ROS and activation of the MAPK signaling pathway. mdpi.com It has also been shown to inhibit the stemness of breast cancer cells by downregulating the Wnt/β-catenin signaling pathway. nih.gov
Furthermore, sinomenine has been found to inhibit the growth of colon cancer xenografts in nude mice. nih.gov In glioblastoma cells, it induces autophagy and cell death by generating ROS and suppressing the Akt/mTOR pathway. nih.gov Across different cancer types, sinomenine consistently modulates key cellular signaling pathways, such as the PI3K/Akt/mTOR, MAPK, and NF-κB pathways, to exert its anti-cancer effects. mdpi.comnih.gov
Table 3: Antineoplastic Effects of Sinomenine HCl in Preclinical Cancer Models
| Cancer Type | Cell Line/Model | Key Findings |
|---|---|---|
| Hepatocellular Carcinoma | Hep3B, SMMC7721 | Inhibited cell growth; Induced G1 phase arrest and apoptosis. mdpi.comspandidos-publications.com |
| Breast Cancer | MDA-MB-231, MCF-7 | Induced G0/G1 phase arrest and apoptosis; Inhibited cell stemness. mdpi.comnih.gov |
| Glioblastoma | U87, SF767 | Reduced cell viability; Induced autophagy and apoptosis. nih.gov |
| Colon Cancer | SW1116 Xenograft | Inhibited tumor growth in vivo. nih.gov |
| Clear-cell Renal Cell Carcinoma | - | Attenuated proliferation, migration, and angiogenesis. mdpi.com |
Inhibition of Cancer Cell Proliferation and Metastasis
Preclinical evidence demonstrates that Sinomenine HCl can inhibit the proliferation, migration, and invasion of various cancer cells. nih.govamegroups.cn Its mechanisms are complex and involve the regulation of multiple signaling pathways. nih.gov
In breast cancer research, Sinomenine HCl has been shown to inhibit the migration and invasion of breast cancer cells by targeting the miR-29/PDCD4 axis. nih.gov Another study indicated it can suppress the "stemness" of breast cancer stem cells by negatively regulating WNT10B expression. nih.gov For liver cancer, Sinomenine HCl was found to inhibit the growth of Hep3B and SMMC7721 cells. nih.gov In non-small cell lung cancer (NSCLC), it selectively inhibits cancer cell growth through the activation of the AMPK pathway. nih.gov Studies on renal cancer have shown that sinomenine inhibits cell proliferation by promoting the inhibition of the PI3K/AKT/mTOR signaling pathway. nih.govamegroups.cn Furthermore, sinomenine has been found to suppress the proliferation of hepatocellular carcinoma (HCC) cells by inhibiting MARCH1 expression and the AMPK/STAT3 signaling pathway. nih.gov
| Cancer Type | Cell Line(s) | Observed Effect | Reported Mechanism of Action | Source(s) |
|---|---|---|---|---|
| Breast Cancer | MDA-MB-231, MCF-7 | Inhibition of proliferation, migration, and invasion. | Inhibition of miR-29/PDCD4 axis; negative regulation of WNT10B. | nih.govmdpi.com |
| Hepatocellular Carcinoma (HCC) | Hep3B, SMMC7721, HepG2 | Inhibition of cell growth and proliferation. | Inhibition of MARCH1 and AMPK/STAT3 signaling pathway. | nih.govnih.gov |
| Non-Small Cell Lung Cancer (NSCLC) | H1819, H1975 | Selective inhibition of cancer cell growth. | Activation of AMPK pathway, leading to decreased p-mTOR. | nih.govnih.gov |
| Renal Cancer | Not Specified | Inhibition of cell proliferation. | Promotion of PI3K/AKT/mTOR signaling pathway inhibition. | nih.govamegroups.cn |
Induction of Apoptosis in Cancer Cells
Sinomenine HCl has been shown to induce apoptosis, or programmed cell death, in a variety of cancer cells through multiple molecular mechanisms. nih.govamegroups.cn
In hepatocellular carcinoma cells, Sinomenine HCl treatment led to an increased Omi/HtrA2 ratio, a reduced Bcl-2/Bax ratio, activation of the caspase cascade and PARP, and a decrease in the anti-apoptotic protein survivin. nih.govamegroups.cn A study on mantle cell lymphoma cells demonstrated that Sinomenine HCl promoted apoptosis by downregulating p-AKT levels, which in turn regulated the expression of Cyclin D1, BCL-2, BAX, and caspase-3. amegroups.cn In glioma cells (U87 and U251), sinomenine induced G0/G1 cell cycle arrest and apoptosis by increasing p53 levels. mdpi.com The compound also promotes apoptosis in hepatoma cells through a mechanism involving the AMPK/STAT3 signaling pathway mediated by the MARCH1 gene. amegroups.cnnih.gov
| Cancer Type | Cell Line(s) | Apoptotic Mechanism | Source(s) |
|---|---|---|---|
| Hepatocellular Carcinoma | Hep3B, SMMC7721 | Increased Omi/HtrA2, reduced Bcl-2/Bax ratio, caspase/PARP activation, decreased survivin. | nih.govamegroups.cn |
| Mantle Cell Lymphoma | Not Specified | Downregulation of p-AKT, affecting Cyclin D1, BCL-2, BAX, and caspase-3. | amegroups.cn |
| Glioma | U87, U251 | Induction of G0/G1 arrest and apoptosis via p53 elevation. | mdpi.com |
| Hepatoma | HepG2, Hep3B | Inhibition of MARCH1 and AMPK/STAT3 signaling pathway. | amegroups.cnnih.gov |
Anti-Angiogenesis Research
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. mdpi.com Preclinical studies have indicated that Sinomenine HCl possesses anti-angiogenic properties. nih.govresearchgate.net Research has shown that Sinomenine HCl can down-regulate the expression of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor. nih.gov In a study involving human hepatoma cells, the combination of an anti-transferrin receptor monoclonal antibody with Sinomenine HCl resulted in enhanced inhibitory effects through the down-regulation of both COX-2 and VEGF expression. nih.gov
Analgesic Effects in Preclinical Pain Models
Sinomenine has demonstrated significant analgesic properties in various preclinical animal models of pain. nih.govfrontiersin.org Its efficacy has been observed in models of postoperative incisional pain and carrageenan-induced inflammatory pain. frontiersin.org The compound is believed to exert its pain-relieving effects through its distinct immunoregulatory properties, which may alter unbalanced neuroimmune interactions and inhibit neuroinflammation. nih.govfrontiersin.orgnih.gov
One of the key mechanisms underlying its analgesic effect is the suppression of cyclooxygenase-2 (COX-2) and its product, prostaglandin E2 (PGE2). nih.gov Sinomenine has been shown to potently suppress PGE2 synthesis by inhibiting COX-2 in microglia and macrophages. nih.gov It has also been found to inhibit the elevated expression and activity of matrix metalloproteinases (MMP-2 and MMP-9) during inflammation, which are known to contribute to the development of neuropathic pain. nih.gov
| Pain Model | Animal Model | Observed Analgesic Effect | Proposed Mechanism | Source(s) |
|---|---|---|---|---|
| Incisional Pain | Rat | Synergistic analgesic effects when combined with ligustrazine hydrochloride. | Modulation of neuroimmune interaction. | frontiersin.org |
| Inflammatory Pain (Carrageenan-induced) | Mouse | Moderate antinociceptive effects; synergistic effects with paracetamol. | Inhibition of COX-2/PGE2 pathway; suppression of inflammatory mediators. | frontiersin.orgmdpi.com |
| Neuropathic Pain | Rodent | Alleviation of chronic pain. | Inhibition of MMP-2 and MMP-9; suppression of neuroinflammation. | nih.gov |
| Inflammatory Arthritis | Rat | Amelioration of painful joints. | Anti-inflammatory and immunoregulatory effects. | nih.gov |
Anti-Fibrotic Studies
Fibrosis is characterized by the excessive accumulation of extracellular matrix, leading to tissue scarring and organ dysfunction. Preclinical studies have highlighted the anti-fibrotic potential of Sinomenine HCl in models of pulmonary and renal fibrosis. nih.govnih.gov
In a mouse model of bleomycin-induced pulmonary fibrosis, sinomenine treatment attenuated pathological changes in the lung, reduced inflammatory cytokines, and improved survival rates. nih.gov The mechanism was linked to the downregulation of the TGF-β1/Smad3, PI3K/Akt, and NF-κB signaling pathways. nih.gov Another study on pulmonary fibrosis showed that sinomenine alleviates oxidative stress and fibrosis by activating the Keap1/Nrf2 signaling pathway. magtech.com.cn
In a rat model of adriamycin-induced renal fibrosis, Sinomenine HCl was found to ameliorate proteinuria and renal pathological changes. nih.gov It attenuated renal fibrosis and excessive autophagy by reducing the expression of fibronectin, laminin, LC3, and Beclin-1. nih.gov
| Organ/Model | Animal Model | Key Findings | Signaling Pathways Implicated | Source(s) |
|---|---|---|---|---|
| Pulmonary Fibrosis (Bleomycin-induced) | Mouse | Reduced pathological changes, inflammation, and mortality. | Downregulation of TGF-β1/Smad3, PI3K/Akt, NF-κB. | nih.gov |
| Pulmonary Fibrosis | Rat | Alleviated oxidative stress and fibrotic changes. | Activation of Keap1/Nrf2 pathway. | magtech.com.cn |
| Renal Fibrosis (Adriamycin-induced) | Rat | Attenuated proteinuria, pathological changes, and fibrosis. | Inhibition of excessive autophagy (reduced LC3, Beclin-1). | nih.gov |
Other Investigated Preclinical Biological Activities
Beyond the specific activities detailed above, Sinomenine HCl has been investigated for a variety of other biological effects in preclinical settings. It is widely recognized for its potent anti-inflammatory and immunosuppressive properties, which are central to its traditional and clinical use in treating rheumatoid arthritis. mdpi.commdpi.commdpi.comresearchgate.net These effects are largely mediated through the inhibition of pro-inflammatory cytokines and modulation of immune cell function. nih.govmdpi.com
Furthermore, research has pointed towards other promising activities, including:
Neuroprotective effects mdpi.commdpi.com
Cardiovascular and cerebrovascular protective effects mdpi.commdpi.com
Modulation of autophagy nih.gov
Antioxidant effects by activating pathways like Nrf2 nih.govmagtech.com.cn
These diverse pharmacological actions suggest that Sinomenine HCl interacts with numerous cellular targets and signaling pathways, highlighting its potential for being repurposed for multiple diseases. mdpi.com
Mechanisms of Action of Sinomeninehcl
Cellular and Molecular Signaling Pathway Modulation
Sinomenine (B1681799) hydrochloride (Sinomenine HCl) exerts its pharmacological effects by modulating a complex network of intracellular signaling pathways. These pathways are crucial for cellular processes such as inflammation, proliferation, apoptosis, and fibrosis. The following sections detail the specific mechanisms by which Sinomenine HCl interacts with and regulates these key signaling cascades.
NF-κB Pathway Inhibition
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, and its inhibition is a key mechanism of Sinomenine HCl's anti-inflammatory effects. patsnap.com Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. nih.gov
Sinomenine HCl has been shown to interfere with this process. Research indicates that it can impede the binding of NF-κB to IκB and prevent the nuclear translocation of NF-κB in various cell types. nih.gov By inhibiting the degradation of IκBα, Sinomenine HCl effectively keeps NF-κB in its inactive state in the cytoplasm. nih.gov This leads to a downstream reduction in the expression of NF-κB target genes, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). patsnap.com In models of pulmonary fibrosis, Sinomenine has been observed to inhibit the NF-κB pathway, contributing to its therapeutic effects. nih.gov Furthermore, in macrophages, Sinomenine has been shown to suppress the activated TLR4/NF-κB signaling pathway. dntb.gov.ua
| Cell/Model System | Key Findings | Reference |
|---|---|---|
| MDA-MB-231 cells | Impeded the binding of NF-κB to IκB and its nuclear translocation. | nih.gov |
| Human embryonic lung fibroblasts (HFL-1) | Inhibited the NF-κB pathway in the context of TGF-β1-induced fibrosis. | nih.gov |
| Macrophages | Suppressed the activated TLR4/NF-κB signaling pathway. | dntb.gov.ua |
| General Anti-inflammatory Mechanism | Decreases the expression of genes involved in inflammation and immune responses by inhibiting NF-κB. | patsnap.com |
PI3K/Akt/mTOR Pathway Regulation
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Dysregulation of this pathway is implicated in various diseases, including cancer and autoimmune disorders. Sinomenine HCl has been demonstrated to modulate the PI3K/Akt/mTOR pathway, contributing to its therapeutic potential. nih.govnih.gov
In different cancer cell lines, Sinomenine has been shown to inhibit the PI3K/Akt/mTOR signaling pathway. nih.gov This inhibition can lead to decreased cell viability, induction of apoptosis, and enhancement of autophagy. nih.govtandfonline.com For instance, in melanoma cells, Sinomenine enhanced the PI3K/Akt/mTOR-dependent autophagy pathway, promoting cell apoptosis. nih.gov Similarly, in a mouse model of Parkinson's disease, Sinomenine exerted a neuroprotective effect by inhibiting the PI3K/Akt/mTOR pathway to enhance autophagy. tandfonline.com Studies have also shown that Sinomenine can alleviate rheumatoid arthritis by suppressing the PI3K-Akt signaling pathway. nih.gov In the context of pulmonary fibrosis, Sinomenine has been found to inhibit the PI3K/Akt pathway. nih.gov
| Cell/Model System | Key Findings | Reference |
|---|---|---|
| B melanoma 16-F10 cells | Enhanced the PI3K/Akt/mTOR-dependent autophagy pathway, promoting cell apoptosis. | nih.gov |
| Parkinson's disease mouse model | Exerted a neuroprotective effect by inhibiting the PI3K/AKT/mTOR pathway to enhance autophagy. | tandfonline.com |
| Collagen-induced arthritis mice | Alleviated rheumatoid arthritis by suppressing the PI3K-Akt signaling pathway. | nih.gov |
| Human embryonic lung fibroblasts (HFL-1) | Inhibited the PI3K/Akt pathway in TGF-β1-induced fibrosis. | nih.gov |
| Glioblastoma cells (U87 and U251) | A sinomenine derivative exerted anti-glioblastoma effects by regulating PI3K/AKT signaling pathways. | researchgate.net |
MAPK (ERK, JNK, p38) Pathway Involvement
Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a central role in signal transduction from the cell surface to the nucleus. The major MAPK subfamilies include extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. These pathways are involved in a wide array of cellular responses, including inflammation, apoptosis, and cell differentiation. nih.gov Sinomenine HCl has been shown to modulate MAPK signaling, although the effects can be context-dependent. nih.gov
In some studies, Sinomenine has been found to inhibit the phosphorylation of MAPKs. For example, in lipopolysaccharide (LPS)-stimulated endothelial cells, Sinomenine significantly reduced the phosphorylation of ERK1/2 and p38, and in a prevention experiment, it inhibited the phosphorylation of ERK1/2, JNK, and p38. researchgate.netnih.govscispace.com This suggests an anti-inflammatory mechanism through the depression of the MAPK signaling pathway. nih.govscispace.com In contrast, other research has shown that Sinomenine hydrochloride can increase the phosphorylation of ERK, JNK, and p38 in breast cancer cells, which is associated with anti-tumor effects. nih.gov This highlights the complex and potentially cell-type-specific role of Sinomenine in modulating MAPK pathways. The activation of JNK and p38 is generally associated with the promotion of apoptosis, while ERK primarily functions in cell proliferation. nih.govnih.gov
| Cell/Model System | Effect on MAPK Pathway | Key Findings | Reference |
|---|---|---|---|
| LPS-stimulated endothelial cells | Inhibition | Significantly reduced the phosphorylation of ERK1/2 and p38. | researchgate.netnih.govscispace.comnel.edu |
| Human breast cancer cells | Activation | Significantly increased the expression levels of phospho-ERK, phospho-JNK, and phospho-p38. | nih.gov |
| Arthritis rats | Inhibition | Reduced phosphorylated p38 mitogen-activated protein kinase (MAPK). | nih.gov |
JAK/STAT Pathway Modulation
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, playing a critical role in immunity, cell proliferation, and apoptosis. Sinomenine HCl has been shown to modulate this pathway, particularly the JAK2/STAT3 cascade, which is often implicated in inflammatory diseases and cancer. nih.govresearchgate.net
Research has demonstrated that Sinomenine HCl can inhibit the progression of plasma cell mastitis by downregulating the IL-6/JAK2/STAT3 pathway. nih.gov In this context, Sinomenine was shown to decrease the levels of key components of this pathway. nih.gov Furthermore, in a rat model of cancer-related bone pain, Sinomenine alleviated mechanical hypersensitivity by inhibiting microglial activation via the JAK2/STAT3 pathway. nih.gov In LPS-stimulated macrophages, Sinomenine was found to activate the JAK2/STAT3 pathway, which was linked to an anti-inflammatory effect. researchgate.net This suggests that the effect of Sinomenine on the JAK/STAT pathway can be cell-type specific and dependent on the pathological context.
| Cell/Model System | Effect on JAK/STAT Pathway | Key Findings | Reference |
|---|---|---|---|
| Plasma cell mastitis mouse model | Inhibition | Inhibited the progression of plasma cell mastitis by downregulating IL-6/JAK2/STAT3 levels. | nih.gov |
| Cancer-related bone pain rat model | Inhibition | Alleviated mechanical hypersensitivity by inhibiting microglial JAK2/STAT3 signaling. | nih.gov |
| LPS-stimulated macrophages | Activation | Activated the JAK2/STAT3 pathway to inhibit the inflammatory response. | researchgate.net |
| LPS-stimulated macrophages | Regulation | Regulates the JAK2/STAT3 pathway via α7nAChR to inhibit inflammation. | researchgate.net |
Nrf2/HO-1 Signaling Pathway Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway is a major cellular defense mechanism against oxidative stress. nih.gov Nrf2 is a transcription factor that, under oxidative stress, translocates to the nucleus and induces the expression of a battery of antioxidant and cytoprotective genes, including HO-1. nih.govmdpi.com Sinomenine has been shown to activate this protective pathway, contributing to its antioxidant and anti-inflammatory properties. nih.govmagtech.com.cn
In a mouse model of ischemic stroke, Sinomenine treatment was found to activate the Nrf2 signaling pathway, leading to the upregulation of HO-1 and NQO1 expression. nih.gov This activation was associated with the nuclear translocation of Nrf2. nih.gov Similarly, in a model of cardiac hypertrophy, Sinomenine was shown to suppress oxidative stress by activating the Nrf2/ARE signaling pathway. nih.gov Research on pulmonary fibrosis has also indicated that Sinomenine alleviates oxidative stress by activating the Keap1/Nrf2 signaling pathway. magtech.com.cn Furthermore, high-dose Sinomenine has been shown to activate the Nrf-2/HO-1 signaling pathway in diabetic rats with hepatic ischemia/reperfusion injury. nih.gov
| Cell/Model System | Key Findings | Reference |
|---|---|---|
| Microglia BV2 cells and ischemic stroke mouse model | Markedly induced Nrf2 nuclear accumulation and upregulated HO-1 and NQO1 expression. | nih.gov |
| Ang II-treated H9C2 cells (cardiac hypertrophy model) | Activated the Nrf2/ARE signaling pathway, increasing Nrf2 and HO-1 protein expression. | nih.govresearchgate.net |
| MRC-5 cells and bleomycin-induced pulmonary fibrosis rat model | Promoted nuclear translocation of Nrf2 and down-regulated Keap1 expression. | magtech.com.cn |
| Diabetic rats with hepatic ischemia/reperfusion injury | High-dose Sinomenine activated the Nrf-2/HO-1 signaling pathway by promoting Nrf-2 translocation to the nucleus. | nih.gov |
TGF-β/Smad3 Signaling Pathway in Fibrosis and Pain
The Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway is a key regulator of cellular processes, including cell growth, differentiation, and extracellular matrix (ECM) production. tandfonline.com The Smad proteins are intracellular signal transducers for the TGF-β superfamily. tandfonline.com Specifically, the TGF-β/Smad3 axis plays a crucial role in the pathogenesis of fibrosis in various organs. nih.gov Sinomenine has been found to inhibit this pathway, suggesting its potential as an anti-fibrotic agent. nih.govnih.govresearchgate.net
In a study on pulmonary fibrosis, Sinomenine was shown to attenuate the condition by downregulating the TGF-β1/Smad3 signaling pathway. nih.gov It inhibited the hyperphosphorylation of Smad3 induced by bleomycin. nih.gov Similarly, in a model of airway remodeling in asthma, Sinomenine was found to relieve the condition by downregulating TGF-β1 and Smad3 expression. nih.gov Research on liver fibrosis has also demonstrated that Sinomenine ameliorates the condition by blocking the TGF-β/SMAD pathway through reduced phosphorylation of SMAD2/3. researchgate.net Furthermore, in the context of acute liver injury, Sinomenine has been shown to inhibit the activation of the TGF-β/Smad signaling pathway. tandfonline.comresearchgate.netresearchgate.net
| Cell/Model System | Key Findings | Reference |
|---|---|---|
| Bleomycin-induced pulmonary fibrosis model | Inhibited the expression of TGF-β1 and the hyperphosphorylation of Smad3. | nih.gov |
| OVA-induced asthma mouse model | Suppressed EMT by downregulating TGF-β1 and Smad3 expression. | nih.gov |
| Carbon tetrachloride (CCl4) or bile duct ligation (BDL)-induced liver fibrosis mice | Inhibited the TGF-β/SMAD pathway through reduced phosphorylation of SMAD2/3. | researchgate.net |
| Acetaminophen-induced acute liver injury | Inhibited the phosphorylation of Smad2 and Smad3 and the expression of TGF-β. | tandfonline.comresearchgate.netresearchgate.net |
CXCL12-CXCR4 and CCL21-CCR7 Axis Interference
Sinomenine HCl has been shown to interfere with key chemokine signaling pathways that are crucial for cell migration, proliferation, and survival, particularly in the context of cancer biology. nih.gov Research in hepatocellular carcinoma (HCC) has demonstrated that Sinomenine HCl can inhibit the growth and invasion of cancer cells by regulating the CXCL12-CXCR4 and CCL21-CCR7 axes. researchgate.net
The compound effectively reduces the protein expression of CXCL12 and its receptor CXCR4, as well as CCL21 and its receptor CCR7, in HCC cells. nih.govnih.gov This inhibitory action disrupts the downstream ERK/MMP signaling pathway, which is implicated in cancer cell aggression and metastasis. nih.govnih.gov Studies have shown that while tumor-derived DNA can significantly increase the expression of these chemokines and their receptors, treatment with Sinomenine HCl reverses this upregulation. nih.govnih.gov This interference leads to a reduction in cancer cell invasion and an increase in apoptosis, highlighting a potential mechanism for its anti-tumor effects. nih.gov The chemokine axes CCL21/CCR7 are recognized as significant factors in the pathophysiology of various immuno-inflammatory responses. researchgate.netresearchgate.net
Table 1: Effect of Sinomenine HCl on Chemokine Axis Expression in Hepatocellular Carcinoma (HCC) Cells
| Molecule | Effect of Tumor-Derived DNA | Effect of Sinomenine HCl Treatment | Associated Pathway | Reference |
|---|---|---|---|---|
| CXCL12 | Increased Expression | Decreased Expression | ERK/MMP Signaling | nih.govnih.gov |
| CXCR4 | Increased Expression | Decreased Expression | ERK/MMP Signaling | nih.govnih.gov |
| CCL21 | Increased Expression | Decreased Expression | ERK/MMP Signaling | nih.govnih.gov |
| CCR7 | Increased Expression | Decreased Expression | ERK/MMP Signaling | nih.govnih.gov |
Gene and Protein Expression Modulation
A primary mechanism through which Sinomenine HCl exerts its effects is by modulating the expression of a wide array of genes and proteins involved in inflammation, apoptosis, and tissue remodeling. nih.gov This regulation occurs at multiple levels, influencing cytokines, apoptotic factors, and enzymatic proteins.
Cytokine and Chemokine Expression Regulation (e.g., IL-1β, IL-6, TNF-α, IL-10, IL-18)
Sinomenine HCl is a potent regulator of inflammatory cytokines. Numerous studies have confirmed its ability to inhibit the production and expression of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). patsnap.comnih.govnih.gov This anti-inflammatory action is a cornerstone of its therapeutic potential in conditions like rheumatoid arthritis. patsnap.comnih.gov The compound's mechanism often involves the inhibition of the NF-κB (nuclear factor-kappa B) transcription factor, a key regulator of the immune and inflammatory response. patsnap.comnih.gov
In models of lead-induced liver injury, Sinomenine HCl was found to reduce the mRNA and protein expression of IL-1β and TNF-α. nih.gov Similarly, in studies on colitis, it decreased the expression of TNF-α. plos.orgnih.gov Beyond simply suppressing pro-inflammatory mediators, Sinomenine HCl can also modulate the immune response by affecting anti-inflammatory cytokines like Interleukin-10 (IL-10). nih.govmdpi.com In clinical settings, treatment with sinomenine has been shown to regulate the secretion of a broad panel of cytokines and chemokines, including IL-1α, IL-1β, IL-6, IL-10, and TNF-α, leading to reduced disease activity in rheumatoid arthritis patients. mdpi.com
Table 2: Regulation of Cytokine Expression by Sinomenine HCl
| Cytokine | Effect of Sinomenine HCl | Disease Model/Context | Potential Mechanism | Reference |
|---|---|---|---|---|
| IL-1β | Inhibition/Downregulation | Rheumatoid Arthritis, Lead-Induced Liver Injury, Colitis | NF-κB Inhibition | patsnap.comnih.govnih.govmdpi.com |
| IL-6 | Inhibition/Downregulation | Rheumatoid Arthritis, Chronic Pain Models | NF-κB Inhibition, JAK2/STAT3 Inhibition | nih.govmdpi.comnih.gov |
| TNF-α | Inhibition/Downregulation | Rheumatoid Arthritis, Lead-Induced Liver Injury, Colitis | NF-κB Inhibition | patsnap.comnih.govnih.govplos.orgmdpi.com |
| IL-10 | Upregulation/Modulation | Rheumatoid Arthritis, Immune Regulation | Immune Modulation | nih.govmdpi.com |
| IL-18 | Inhibition/Downregulation | Epilepsy Models | NLRP1 Inflammasome Inhibition | nih.gov |
Apoptosis-Related Protein Expression (e.g., Caspase-3, Bax, Bcl-2)
Sinomenine HCl demonstrates a complex, often context-dependent, role in regulating apoptosis, the process of programmed cell death. It modulates key proteins in the apoptotic cascade, including members of the Bcl-2 family and caspases. mdpi.com
In several protective contexts, such as lead-induced liver damage and pulmonary arterial hypertension, Sinomenine HCl exhibits anti-apoptotic properties. nih.govnih.gov It achieves this by downregulating the expression of the pro-apoptotic protein Bax and upregulating the anti-apoptotic protein Bcl-2, thereby decreasing the Bax/Bcl-2 ratio. nih.govresearchgate.net This shift is often accompanied by a reduction in the expression and activity of cleaved Caspase-3, an executioner caspase crucial for carrying out apoptosis. nih.govmdpi.comresearchgate.net
Conversely, in other scenarios, particularly in cancer cells and activated immune cells, Sinomenine HCl can promote apoptosis. nih.govnih.gov For instance, it has been reported to induce apoptosis in CD4+ primary lymphocytes through a Caspase-3-dependent pathway. nih.govencyclopedia.pub It also promoted apoptosis in RAW264.7 macrophage-like cells by increasing the Bax/Bcl-2 ratio. nih.gov This dual functionality suggests that Sinomenine HCl's effect on cell survival is highly dependent on the specific cell type and pathological state.
Table 3: Modulation of Apoptosis-Related Proteins by Sinomenine HCl
| Protein | General Function | Effect of Sinomenine HCl | Cellular Context | Reference |
|---|---|---|---|---|
| Caspase-3 | Pro-apoptotic (Executioner) | Decreased Expression | Protective (e.g., Liver Injury) | nih.govresearchgate.net |
| Increased Activity | Pro-apoptotic (e.g., Lymphocytes) | nih.govencyclopedia.pub | ||
| Bax | Pro-apoptotic | Decreased Expression | Protective (e.g., Liver Injury) | nih.govnih.govresearchgate.net |
| Increased Expression | Pro-apoptotic (e.g., Macrophages) | nih.gov | ||
| Bcl-2 | Anti-apoptotic | Increased Expression | Protective (e.g., Liver Injury) | nih.govnih.govresearchgate.net |
Matrix Metalloproteinase (MMP) and TIMP Regulation
Sinomenine HCl plays a significant role in regulating the balance between matrix metalloproteinases (MMPs) and their endogenous inhibitors, the tissue inhibitors of metalloproteinases (TIMPs). nih.govjst.go.jp MMPs are a family of enzymes responsible for degrading the extracellular matrix, a process essential for both normal tissue remodeling and pathological invasion and destruction, such as in arthritis and cancer metastasis. jst.go.jp
Research has consistently shown that Sinomenine HCl can inhibit the expression and activity of several key MMPs, most notably gelatinase A (MMP-2) and gelatinase B (MMP-9). nih.govnih.govjst.go.jpnih.gov This inhibition has been linked to a reduced capacity for invasion and migration in activated monocytic cells and various cancer cell lines. nih.govnih.gov One of the mechanisms for this effect is the downregulation of CD147 (EMMPRIN), a transmembrane protein that stimulates MMP production. nih.gov In animal models of arthritis, sinomenine has been shown to ameliorate joint destruction by favorably modulating the levels of MMPs, TIMPs, and cytokines. nih.govjst.go.jp
Table 4: Regulation of MMPs and Related Proteins by Sinomenine HCl
| Protein | Function | Effect of Sinomenine HCl | Cellular/Disease Context | Reference |
|---|---|---|---|---|
| MMP-2 | ECM Degradation, Invasion | Inhibition/Downregulation | Activated Monocytes, Cancer Cells | nih.govnih.govjst.go.jpnih.gov |
| MMP-9 | ECM Degradation, Invasion | Inhibition/Downregulation | Activated Monocytes, Cancer Cells, HCC | nih.govnih.govnih.govjst.go.jpnih.gov |
| MMP-3 | ECM Degradation | Inhibition/Downregulation | Intracerebral Hemorrhage | nih.gov |
| CD147 (EMMPRIN) | MMP Induction | Inhibition/Downregulation | Activated Monocytes | nih.gov |
| TIMPs | MMP Inhibition | Modulation | Arthritis | nih.govjst.go.jp |
MicroRNA (miRNA) Expression Modulation
Emerging evidence indicates that Sinomenine HCl can exert its pharmacological effects by modulating the expression of microRNAs (miRNAs), which are small non-coding RNA molecules that play crucial roles in gene regulation. plos.orgnih.gov Dysregulation of miRNAs is increasingly recognized as a critical factor in the pathogenesis of many diseases. plos.orgnih.gov
Receptor Interactions and Modulation
Sinomenine HCl's biological activities are also a result of its ability to directly interact with and modulate a variety of cellular receptors. mdpi.commedchemexpress.comdntb.gov.ua These interactions can trigger or inhibit downstream signaling cascades, contributing to the compound's diverse pharmacological profile.
Key receptor interactions include:
μ-Opioid Receptor: Sinomenine HCl has been identified as a modulator and activator of the μ-opioid receptor, which may contribute to its analgesic effects. nih.govmedchemexpress.comfrontiersin.org However, some studies also indicate that its pain-relieving properties can be independent of opioid receptor pathways. nih.gov
α7 Nicotinic Acetylcholine (B1216132) Receptor (α7nAChR): The compound can act as a ligand for α7nAChR on macrophages. nih.govnih.gov This interaction can inhibit the expression of lipopolysaccharide receptors and activate downstream pathways like JAK2/STAT3, leading to anti-inflammatory effects. nih.govmdpi.com
Histamine (B1213489) Receptors: Virtual molecular docking simulations have predicted that Sinomenine HCl can bind to all four types of histamine receptors. dntb.gov.uanih.gov The analysis suggests the strongest binding affinity is for the H1 receptor (H1R), which is involved in allergic and inflammatory responses. nih.gov
Aryl Hydrocarbon Receptor (AHR): There is evidence to suggest that sinomenine may modulate the crucial balance between Th17 and regulatory T cells (Treg) in a manner that is dependent on the Aryl Hydrocarbon Receptor (AHR). nih.gov
Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ): In the context of pulmonary arterial hypertension, Sinomenine HCl has been shown to exert protective effects by activating PPAR-γ, which in turn helps to regulate endothelial cell apoptosis, inflammation, and oxidative stress. nih.gov
Table 5: Receptor Interactions of Sinomenine HCl
| Receptor | Type | Effect of Interaction | Associated Pharmacological Action | Reference |
|---|---|---|---|---|
| μ-Opioid Receptor | G-protein coupled | Activation/Modulation | Analgesia | nih.govmedchemexpress.comfrontiersin.org |
| α7nAChR | Ligand-gated ion channel | Activation/Stimulation | Anti-inflammation | nih.govnih.govmdpi.com |
| Histamine Receptor (H1R) | G-protein coupled | Binding (Predicted) | Anti-inflammation/Allergy (Potential) | dntb.gov.uanih.gov |
| Aryl Hydrocarbon Receptor (AHR) | Transcription Factor | Dependent Modulation | Immunomodulation (Th17/Treg balance) | nih.gov |
| PPAR-γ | Nuclear Receptor | Activation | Vascular Protection, Anti-inflammation | nih.gov |
Opioid Receptor Activation (μ-opioid receptor)
Sinomenine has been shown to interact with the μ-opioid receptor (OMR), a key target in pain modulation. nih.govtmu.edu.tw In vitro studies using Chinese Hamster Ovary (CHO) cells transfected with the OMR demonstrated that sinomenine could displace the binding of [3H]naloxone in a concentration-dependent manner. nih.govtmu.edu.tw This suggests a direct interaction with the receptor. Furthermore, sinomenine was found to increase the phosphorylation of the OMR in these cells, a process often associated with receptor activation and subsequent signaling. nih.govtmu.edu.tw
In vivo studies in mice further support the activation of the μ-opioid receptor by sinomenine. The analgesic effects of sinomenine in a tail-flick test were dose-dependently inhibited by the pretreatment with naloxonazine, a selective OMR antagonist. nih.govtmu.edu.tw Additionally, research on formalin-induced nociceptive behavior in mice revealed that the antinociceptive effects of sinomenine were significantly attenuated by the opioid receptor antagonist naloxone (B1662785) hydrochloride and the selective μ-opioid receptor antagonist β-funaltrexamine hydrochloride (β-FNA). nih.gov This effect was specific, as antagonists for δ-opioid and κ-opioid receptors did not block sinomenine's analgesic action. nih.gov The blockage of spinal extracellular signal-regulated protein kinase (ERK1/2) activation, a downstream effect of sinomenine, was also reversed by naloxone and β-FNA, further linking its mechanism to the μ-opioid receptor. nih.gov Some research, however, suggests that sinomenine's analgesic effect in certain chronic pain models may be independent of opioid receptors, as naloxone did not reverse its effects in those specific contexts. nih.gov
| Experimental Model | Key Finding | Reference |
|---|---|---|
| CHO cells with OMR | Displaced [3H]naloxone binding in a concentration-dependent manner. | nih.govtmu.edu.tw |
| CHO cells with OMR | Increased phosphorylation of the μ-opioid receptor. | nih.govtmu.edu.tw |
| Mice (tail-flick test) | Analgesic effect was inhibited by the selective OMR antagonist naloxonazine. | nih.govtmu.edu.tw |
| Mice (formalin test) | Antinociceptive effect was attenuated by naloxone and the selective μ-opioid receptor antagonist β-FNA. | nih.gov |
Ion Channel Modulation (e.g., ASIC1a, Voltage-gated L-type calcium channels, NMDA, GABAA)
Sinomenine HCl modulates the activity of several critical ion channels, contributing to its neuroprotective and analgesic effects.
Acid-Sensing Ion Channel 1a (ASIC1a): Sinomenine is an effective inhibitor of ASIC1a, with an IC50 of approximately 1 μM. nih.govnih.gov These channels are activated by tissue acidosis, a condition common in ischemic events, leading to excessive cation influx and neuronal damage. nih.gov The inhibition of ASIC1a currents by sinomenine has been demonstrated in rat cultured neurons and is considered a key part of its neuroprotective mechanism against ischemic brain injury. nih.gov
Voltage-gated L-type calcium channels (VGCCs): Sinomenine inhibits high-voltage activated (HVA) calcium currents, specifically targeting the L-type calcium channels. nih.govnih.gov In rat cultured cortical neurons, sinomenine inhibited these currents in a concentration-dependent manner with an IC50 of 0.56 ± 0.13 µM. nih.gov This inhibition of calcium influx is crucial for its protective effects against ischemic brain injury and cellular calcium overload. nih.govnih.gov
N-methyl-D-aspartate (NMDA) Receptor: Sinomenine has been shown to modulate NMDA receptor pathways. It can inhibit the expression of P-NMDAR1/NMDAR1, which is involved in reducing morphine dependence. mdpi.com This is achieved by downregulating pathways involving calmodulin-dependent protein kinase II (CAMKII) and phosphorylated cAMP-response element-binding protein (P-CREB). nih.gov However, one study noted that sinomenine did not inhibit NMDA-activated currents in rat cultured cortical neurons, suggesting its primary calcium-modulating effect in that context was through L-type channels. nih.gov
Gamma-aminobutyric acid type A (GABAA) Receptor: There is evidence to suggest that sinomenine's effects can be mediated through the GABAA receptor. nih.gov The antinociceptive activity of sinomenine in a rat postoperative pain model was blocked by bicuculline, a GABAA receptor antagonist. mdpi.com Furthermore, a derivative of sinomenine, N-demethyl SIN, was found to alleviate mechanical allodynia by targeting the GABAA receptor. nih.gov
| Ion Channel | Effect | Key Findings and Significance | Reference |
|---|---|---|---|
| ASIC1a | Inhibition | Inhibits acid-induced currents (IC50 ~1 μM); contributes to neuroprotection in cerebral ischemia. | nih.govnih.gov |
| Voltage-gated L-type Ca2+ channels | Inhibition | Blocks high-voltage activated calcium currents (IC50 = 0.56 ± 0.13 µM); prevents calcium overload. | nih.gov |
| NMDA Receptor | Modulation/Inhibition | Inhibits P-NMDAR1/NMDAR1 expression; may mitigate neurotoxicity from chronic pain or morphine tolerance. | nih.govmdpi.com |
| GABAA Receptor | Activation | Analgesic effects blocked by GABAA antagonist bicuculline; contributes to antinociceptive activity. | nih.govmdpi.com |
Dopamine (B1211576) Receptor D2 (DRD2) Interactions
Sinomenine has been identified as an activator of the astrocytic dopamine D2 receptor (DRD2), which plays a crucial role in regulating neuroinflammation. nih.govnih.gov Studies have demonstrated that sinomenine significantly increases the expression of DRD2 in the brain after ischemic events and in cultured astrocytes. nih.govfrontiersin.org The activation of DRD2 by sinomenine initiates a signaling cascade that leads to the suppression of neuroinflammatory responses. nih.govnih.gov Specifically, the anti-inflammatory effects of sinomenine in astrocytes, including the reduction of pro-inflammatory cytokines, can be abolished by knocking down DRD2. frontiersin.org This interaction enhances the nuclear translocation of αB-crystallin (CRYAB), which then suppresses the inflammatory pathway mediated by the Signal Transducer and Activator of Transcription 3 (STAT3). nih.govfrontiersin.org
Enzyme Activity Modulation
A significant part of sinomenine HCl's therapeutic profile is derived from its ability to inhibit key enzymes involved in pathological processes.
Acetylcholinesterase (AChE) and β-secretase 1 (BACE1) Inhibition
Research indicates that sinomenine can play a role in modulating enzymes central to neurodegenerative conditions like Alzheimer's disease. In a rat model, administration of sinomenine was shown to suppress the trimethyltin-induced increase in the activity of both acetylcholinesterase (AChE) and β-secretase 1 (BACE1) in hippocampal tissue. nih.gov AChE is responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition is a key strategy in managing Alzheimer's symptoms. heraldopenaccess.us BACE1 is the rate-limiting enzyme in the production of amyloid-β peptides, which form the amyloid plaques characteristic of Alzheimer's disease. nih.govnih.govresearchgate.net By inhibiting BACE1, sinomenine can reduce the accumulation of this pathological protein. nih.gov
Cyclooxygenase (COX-2) and Inducible Nitric Oxide Synthase (iNOS) Inhibition
Sinomenine HCl demonstrates potent anti-inflammatory effects through the inhibition of enzymes that mediate the inflammatory cascade.
Cyclooxygenase-2 (COX-2): Multiple studies have established sinomenine as a COX-2 inhibitor. nih.govnih.gov COX-2 is an enzyme that is upregulated during inflammation and catalyzes the production of prostaglandins. mdpi.com Sinomenine has been shown to inhibit the expression of COX-2 in human colorectal cancer cells and in tumor xenografts in mice. nih.gov In human hepatoma cells, sinomenine hydrochloride dramatically decreased the expression of COX-2. nih.gov This inhibitory action on COX-2 is a cornerstone of its anti-inflammatory and potential anti-cancer properties. nih.gov
Inducible Nitric Oxide Synthase (iNOS): Sinomenine has also been reported to inhibit the expression of iNOS. mdpi.commdpi.com Similar to COX-2, iNOS is induced during inflammatory responses and produces large quantities of nitric oxide, which can contribute to tissue damage. The suppression of iNOS is another mechanism through which sinomenine exerts its anti-inflammatory effects. mdpi.commdpi.com
NADPH Oxidase Activity Inhibition
Sinomenine has been shown to inhibit the activation of NADPH oxidase (NOX), an enzyme complex that is a major source of reactive oxygen species (ROS) in cells, particularly in microglia. nih.gov The inhibition of microglial NADPH oxidase is a key mechanism behind sinomenine's anti-inflammatory and neuroprotective effects. nih.gov By reducing the production of superoxide (B77818) and other ROS, sinomenine mitigates oxidative stress, which is a common factor in inflammation and neurodegeneration. nih.gov While some reports highlight this inhibitory role, other research suggests sinomenine may also induce a low level of ROS production that serves as a signaling mechanism to activate the body's own endogenous antioxidant systems. nih.gov
| Enzyme | Effect of Sinomenine HCl | Therapeutic Implication | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Inhibition | Potential for treating cognitive decline by preserving acetylcholine levels. | nih.gov |
| β-secretase 1 (BACE1) | Inhibition | Potential for reducing amyloid-β plaque formation in Alzheimer's disease. | nih.gov |
| Cyclooxygenase-2 (COX-2) | Inhibition | Anti-inflammatory effects by reducing prostaglandin (B15479496) synthesis. | nih.govnih.gov |
| Inducible Nitric Oxide Synthase (iNOS) | Inhibition | Anti-inflammatory effects by reducing nitric oxide production. | mdpi.commdpi.com |
| NADPH Oxidase (NOX) | Inhibition | Neuroprotection and anti-inflammation by reducing oxidative stress. | nih.govnih.gov |
Cellular Process Regulation
Sinomenine demonstrates a complex, context-dependent role in the regulation of autophagy, a cellular process for degrading and recycling cellular components. Research indicates that its effects can vary based on cell type and experimental conditions. youtube.commdpi.comyoutube.com
In certain cancer cells, such as the human glioma cell lines U87 and SF767, sinomenine has been shown to induce autophagy. youtube.com This induction is associated with the suppression of the Akt/mTOR pathway and the activation of the JNK pathway. youtube.com Furthermore, sinomenine facilitates the nuclear translocation of transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. youtube.com
Conversely, in other contexts, sinomenine acts as an inhibitor of autophagy. In a model of adjuvant-induced arthritis, sinomenine was found to inhibit the autophagy of neutrophils that had been stimulated with phorbol (B1677699) 12-myristate 13-acetate (PMA). youtube.com This was evidenced by changes in the levels of key autophagy markers, Beclin-1 and LC3B. youtube.com Similarly, in a study on podocytes, sinomenine hydrochloride (SN) attenuated the autophagy induced by Angiotensin II. mdpi.com It is noteworthy that the concentrations of sinomenine used in studies where it acted as an inhibitor were different from those where it induced autophagy, suggesting that its regulatory role may be dose-dependent. mdpi.com
A significant mechanism of Sinomenine HCl's action involves the interruption of the cell division cycle, leading to cell cycle arrest, primarily at the G1 or G0/G1 phase. nih.govnih.govfrontiersin.org This effect has been observed across various cancer cell lines, including hepatocellular carcinoma, colon carcinoma, and malignant glioma. nih.govnih.govfrontiersin.org
The arrest is mediated by the modulation of key cell cycle regulatory proteins. A consistent finding is the upregulation of the cyclin-dependent kinase (CDK) inhibitor p21 (also known as WAF1/Cip1). nih.govnih.gov The p21 protein causes cell cycle arrest by binding to and inhibiting CDK-cyclin complexes. nih.gov In human hepatocellular carcinoma (HCC) cells, Sinomenine HCl treatment led to an increase in p21 protein expression, which was associated with G1 phase arrest. nih.govnih.gov
In addition to upregulating p21, sinomenine also affects the levels of cyclins that drive progression through the G1 phase. In human colon carcinoma xenograft models, treatment resulted in a decrease in the levels of cyclin D1 and cyclin E. nih.gov In malignant glioma cells, sinomenine-induced G1-phase arrest was linked to the downregulation of Sirtuin 1 and a subsequent induction of p53 acetylation. mdpi.com
Table 2: Sinomenine HCl's Effects on Cell Cycle Regulatory Proteins
| Protein | Effect | Cell/Model System | Consequence | Reference |
|---|---|---|---|---|
| p21 (WAF1/Cip1) | Upregulation/Increased Expression | Hepatocellular Carcinoma Cells (Hep3B, SMMC7721), Colon Carcinoma Xenografts | G1 Phase Arrest | nih.govnih.govnih.gov |
| Cyclin D1 | Downregulation/Decreased Levels | Colon Carcinoma Xenografts | G1 Phase Arrest | nih.gov |
| Cyclin E | Downregulation/Decreased Levels | Colon Carcinoma Xenografts | G1 Phase Arrest | nih.gov |
| Sirtuin 1 (SIRT1) | Downregulation | Malignant Glioma Cells | G1 Phase Arrest | mdpi.com |
| p53 | Increased Acetylation | Malignant Glioma Cells | G1 Phase Arrest | mdpi.com |
Sinomenine has been shown to suppress the migration and invasion of cancer cells, key processes in tumor metastasis. nih.govnih.gov This inhibitory effect has been demonstrated in human lung adenocarcinoma cells (A549 and H1299) and breast cancer cells. mdpi.comnih.gov
The mechanism underlying this inhibition involves the regulation of several molecular pathways, notably those involving microRNAs (miRNAs) and matrix metalloproteinases (MMPs). mdpi.comnih.gov In lung cancer cells, sinomenine treatment leads to a decrease in the mRNA levels of MMP-2 and MMP-9, which are proteases that degrade the extracellular matrix, a critical step in cell invasion. nih.govnih.gov Concurrently, sinomenine elevates the expression of their natural inhibitors, the tissue inhibitor of metalloproteinase-1 (TIMP-1) and TIMP-2. nih.gov
Furthermore, sinomenine downregulates the oncogenic microRNA-21 (miR-21). nih.govnih.gov The downregulation of miR-21 promotes the expression of tumor suppressor genes like RECK (reversion-inducing cysteine-rich protein with Kazal motifs), which in turn inhibits MMPs. mdpi.comnih.gov This chain of events is also associated with the suppression of the epithelial-mesenchymal transition (EMT), a process where cancer cells gain migratory and invasive properties. nih.gov This is evidenced by an increase in the epithelial marker E-cadherin and a decrease in the mesenchymal marker vimentin (B1176767) following sinomenine treatment. nih.gov In breast cancer cells, sinomenine hydrochloride has been found to inhibit migration and invasion by targeting the miR-29/PDCD4 axis. mdpi.com
Sinomenine exerts significant effects on intracellular calcium (Ca2+) homeostasis, primarily through the inhibition of specific calcium channels. nih.govnih.gov Abnormal cellular calcium homeostasis is a trigger for various pathological signaling pathways, and sinomenine's ability to modulate Ca2+ influx contributes to its pharmacological profile. nih.gov
Research has demonstrated that sinomenine is a blocker of L-type voltage-gated calcium channels (VGCCs). nih.gov In studies using rat cultured cortical neurons, extracellular application of sinomenine inhibited the currents mediated by these channels in a concentration-dependent manner, with a calculated half-maximal inhibitory concentration (IC50) of 0.56 ± 0.13 µM. nih.gov The inhibitory effect was confirmed to be specific to the L-type channel, as the presence of the L-type blocker nifedipine (B1678770) prevented further inhibition by sinomenine. nih.gov This action directly reduces the influx of extracellular calcium, thereby lowering the intracellular calcium concentration ([Ca2+]i). nih.gov
By inhibiting this calcium overload, sinomenine can down-regulate subsequent calcium-mediated events. nih.gov For instance, in models of cerebral ischemia, sinomenine treatment significantly reduced the over-autophosphorylation of CaMKII, a kinase that is activated by elevated intracellular free calcium and contributes to injury. nih.gov In other cell types, such as LPS-stimulated RAW264.7 macrophages, sinomenine was also found to reduce intracellular Ca2+ levels, an effect linked to the downregulation of the P2X7 receptor, a cation-gated channel. nih.gov In cardiovascular models, sinomenine's ability to inhibit the Ca2+ current (ICa) is recognized as a key part of its vasorelaxant and cardioprotective actions, helping to prevent the detrimental effects of cellular Ca2+ overload. nih.gov
Preclinical Research Models and Methodologies in Sinomeninehcl Studies
In Vitro Studies Using Cellular Models
In vitro studies provide a foundational understanding of Sinomenine (B1681799) HCl's effects at the cellular and molecular level, allowing for controlled investigation of its mechanisms.
A diverse array of cell types has been employed in the study of Sinomenine HCl, encompassing both primary cells isolated directly from tissues and immortalized cell lines that can be cultured indefinitely. Primary cultures, such as glial cells and neurons, offer a model that closely mimics the in vivo cellular environment. nih.gov Immortalized cell lines are widely used for their reproducibility and ease of use in studying specific cellular processes.
In cancer research, numerous cell lines have been utilized, including human colon carcinoma cells (SW1116) nih.gov, breast cancer cells (MDA-MB-231, MCF-7) nih.govnih.gov, glioma cells (U87, U251, SF767) nih.govmdpi.com, bladder cancer cells (T24, SW780) semanticscholar.org, oral squamous cell carcinoma cells (CAL-27) ajol.infoajol.info, and hepatocellular carcinoma cells (Hep3B, SMMC7721). nih.govmdpi.com For inflammation and immunology studies, the mouse macrophage cell line RAW264.7 is frequently used to model inflammatory responses. nih.govnih.gov
Table 1: Examples of Cell Lines Used in Sinomenine HCl Research
| Cell Type/Line | Origin | Area of Research | Key Findings | References |
|---|---|---|---|---|
| SW1116 | Human Colon Carcinoma | Cancer | Inhibition of cell growth, cell cycle arrest. | nih.gov |
| MDA-MB-231, MCF-7 | Human Breast Cancer | Cancer | Inhibition of proliferation, migration, and invasion; induction of apoptosis. | nih.govnih.gov |
| U87, U251 | Human Glioma | Cancer | Inhibition of proliferation, induction of G0/G1 cell cycle arrest and apoptosis. | mdpi.com |
| CAL-27 | Human Oral Squamous Cell Carcinoma | Cancer | Inhibition of proliferation and migration; induction of apoptosis. | ajol.infoajol.info |
| RAW264.7 | Mouse Macrophage | Inflammation | Inhibition of inflammatory cytokine production (e.g., TNF-α, IL-6). | nih.govnih.gov |
| Primary Glial Cells/Neurons | Rodent | Neuroscience | Protection against neuroinflammatory injury. | nih.gov |
| Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS) | Human | Arthritis | Inhibition of cytokine secretion, promotion of apoptosis, reduction of metastasis and invasion. | frontiersin.orgresearchgate.net |
To better simulate the complex interactions within tissues, researchers have utilized co-culture systems. These models involve growing two or more different cell types together, allowing for the study of paracrine signaling and cell-cell contact-mediated effects. For instance, co-culture experiments involving glial cells and primary neurons have been used to investigate how Sinomenine ameliorates neuroinflammatory injury to neurons. nih.gov In the context of arthritis, fibroblast-like synoviocytes have been co-cultured with activated human monocytic THP-1 cells to study the compound's effect on invasion and migration, processes driven by cellular crosstalk in the inflamed joint. mdpi.com
A variety of standardized cellular assays are used to quantify the effects of Sinomenine HCl.
Proliferation and Viability Assays: The impact on cell growth is commonly measured using colorimetric assays such as the Cell Counting Kit-8 (CCK-8) or MTT assay. nih.govajol.infonih.gov Studies consistently show that Sinomenine HCl can inhibit the proliferation of various cancer cell lines in a concentration-dependent manner. ajol.infoajol.info
Apoptosis Assays: The induction of programmed cell death, or apoptosis, is a key mechanism in anti-cancer activity. This is assessed through methods like Hoechst 33258 fluorescence staining to observe nuclear morphology changes (pyknosis and fragmentation) typical of apoptosis. ajol.infoajol.info Furthermore, Western blotting is used to measure changes in the expression levels of key apoptosis-regulating proteins, such as the pro-apoptotic proteins Bax, Caspase-3, and Caspase-9, and the anti-apoptotic protein Bcl-2. ajol.infoajol.info Research indicates Sinomenine HCl upregulates pro-apoptotic proteins while downregulating anti-apoptotic ones in cancer cells. ajol.info
Migration and Invasion Assays: The ability of cancer cells to metastasize is evaluated using scratch (or wound healing) assays and Transwell invasion assays. Scratch assays measure the closure of a manually created "wound" in a cell monolayer, while Transwell assays quantify the number of cells that move through a porous membrane, sometimes coated with an extracellular matrix to simulate invasion. semanticscholar.orgajol.info Sinomenine HCl has been shown to significantly inhibit both migration and invasion of cancer cells in vitro. nih.govsemanticscholar.org
Inflammation Assays: To study its anti-inflammatory properties, cell models are often stimulated with inflammatory agents like lipopolysaccharide (LPS). nih.govnih.gov The effects of Sinomenine HCl are then measured by quantifying the production of inflammatory mediators. This is done using techniques like enzyme-linked immunosorbent assay (ELISA) to measure secreted cytokines (e.g., TNF-α, IL-6) and Griess assays for nitric oxide (NO) levels. nih.govnih.gov These studies demonstrate that Sinomenine HCl can robustly inhibit the release of key pro-inflammatory molecules. nih.gov
In Vivo Studies Using Animal Models
In vivo studies using animal models are essential for evaluating the systemic effects, efficacy, and physiological responses to Sinomenine HCl in a living organism.
Rodent models are the most common platform for preclinical in vivo testing of Sinomenine HCl across a spectrum of diseases.
Cerebral Ischemia: The middle cerebral artery occlusion (MCAO) model in rats and mice is the standard for simulating ischemic stroke. proquest.comnih.govspandidos-publications.com In this model, Sinomenine HCl administration has been shown to alleviate cerebral infarction, reduce brain edema, and lessen neuronal apoptosis. nih.govfrontiersin.org
Neuropathic Pain: Chronic pain states are often modeled using the chronic constriction injury (CCI) of the sciatic nerve in rats, which mimics peripheral neuropathic pain. nih.gov Studies using this model have demonstrated that Sinomenine HCl can significantly reverse mechanical hyperalgesia. nih.gov Other models include spared nerve injury and inflammatory pain models induced by carrageenan. nih.govfrontiersin.orgmdpi.com
Arthritis: To study the anti-arthritic effects of Sinomenine, researchers commonly use the collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) models in rats and mice. researchgate.nettandfonline.comnih.gov These models replicate the joint inflammation and destruction seen in human rheumatoid arthritis. In these animals, Sinomenine HCl has been found to alleviate symptoms like paw swelling and regulate the differentiation of immune cells. researchgate.nettandfonline.com
Cancer: The anti-tumor efficacy of Sinomenine HCl in vivo is typically evaluated using xenograft models. nih.gov This involves implanting human cancer cells (e.g., colon, breast, glioma) into immunodeficient mice, such as athymic nude mice. nih.govmdpi.com Research has shown that treatment with Sinomenine HCl can inhibit the growth of these tumors. nih.govmdpi.com
Table 2: Common Animal Models in Sinomenine HCl Preclinical Research
| Disease Area | Animal Model | Animal Type | Key Research Findings | References |
|---|---|---|---|---|
| Cerebral Ischemia | Middle Cerebral Artery Occlusion (MCAO) | Rat, Mouse | Reduced cerebral damage, inflammation, and brain water content. | proquest.comnih.govspandidos-publications.com |
| Neuropathic Pain | Chronic Constriction Injury (CCI) | Rat | Reversal of mechanical hyperalgesia; attenuation of depressive-like behavior. | nih.gov |
| Arthritis | Collagen-Induced Arthritis (CIA) | Mouse, Rat | Alleviation of arthritis symptoms; regulation of CD4+ T cell differentiation. | researchgate.nettandfonline.com |
| Cancer | Subcutaneous Xenograft | Nude Mouse | Inhibition of tumor growth (e.g., colon cancer, glioma). | nih.govmdpi.com |
The design of animal studies is critical for obtaining reliable and translatable data. This includes the method of disease induction, the selection of animal strains, and the specific parameters measured.
Model Induction: Disease models are induced using established procedures. For example, the MCAO model involves the surgical occlusion of the middle cerebral artery to induce a stroke. nih.gov The CCI model requires surgically placing loose ligatures around the sciatic nerve. nih.gov The CIA model is induced by immunizing the animal with collagen. tandfonline.com Cancer xenograft models are created by subcutaneously injecting a suspension of cancer cells. nih.gov
Experimental Parameters: A range of behavioral, physiological, and molecular endpoints are assessed.
In cerebral ischemia studies, outcomes include neurological severity scores (NSS), measurement of the infarct volume via staining, brain water content to assess edema, and analysis of blood-brain barrier permeability. nih.gov
In neuropathic pain models, the primary endpoint is often the assessment of pain-related behaviors, such as mechanical hyperalgesia (exaggerated response to a non-painful stimulus) measured with von Frey filaments. nih.gov
In arthritis models, disease progression is monitored by measuring paw swelling and using an "arthritis index" to score the severity of inflammation in the joints. tandfonline.com
In cancer studies, the primary outcome is the rate of tumor growth, which is typically measured externally with calipers over the course of the experiment. nih.gov
At the end of the in vivo experiments, tissues are often collected for further analysis using methods like histology (e.g., H&E staining to observe tissue morphology), immunohistochemistry to detect protein expression in tissues, and molecular assays (e.g., ELISA, Western blot, qRT-PCR) to quantify levels of relevant biomarkers like inflammatory cytokines or apoptosis-related proteins. proquest.comresearchgate.net
Histopathological and Immunochemical Analyses in Tissues
Histopathological and immunochemical analyses are fundamental techniques in preclinical studies of Sinomenine hydrochloride (Sinomenine HCl) to visually assess the compound's effects on tissue architecture and cellular markers of disease. These methods provide direct evidence of Sinomenine HCl's impact on inflammation, tissue damage, and the expression of key proteins involved in pathological processes.
In a rat model of Immunoglobulin A nephropathy (IgAN), treatment with Sinomenine HCl led to a notable reduction in IgA and C3 depositions in the kidney. nih.gov This was accompanied by decreased inflammatory cellular infiltration and reduced mesangial injury, as observed through periodic acid–Schiff (PAS) staining. nih.gov These findings suggest that Sinomenine HCl can ameliorate the pathological hallmarks of IgAN at the tissue level.
Similarly, in collagen-induced arthritis (CIA) models in mice, a condition that mimics human rheumatoid arthritis, histopathological assessment of the joints is a key endpoint. mdpi.comspringernature.com Studies have shown that Sinomenine HCl treatment can alleviate the hyperplasia of fibrous tissue in the joints. nih.gov Immunohistochemistry, a technique that uses antibodies to detect specific proteins in tissue sections, has been employed to further elucidate the mechanism of action. For instance, in a CIA mouse model, Sinomenine HCl treatment markedly decreased the expression levels of proteins involved in the GBP5/P2X7R-NLRP3 signaling pathway within the paw tissue. nih.govnih.gov Furthermore, immunohistochemical analysis revealed that a derivative of sinomenine exerted its anti-inflammatory effect by inhibiting the pro-inflammatory cytokine TNF-α. nih.govrsc.org
These analyses are crucial for confirming the therapeutic potential of Sinomenine HCl, providing visual and semi-quantitative data on its ability to mitigate tissue damage and modulate the expression of disease-related proteins in affected tissues.
Advanced Analytical and Omics Approaches in Sinomenine HCl Research
Recent advancements in analytical and "omics" technologies have revolutionized the understanding of the molecular mechanisms of Sinomenine HCl. These high-throughput approaches allow for a comprehensive analysis of proteins, genes, metabolites, and their intricate networks, providing a systems-level view of the compound's biological effects.
Proteomics and Transcriptomics for Target Identification
Proteomics and transcriptomics are powerful tools for identifying the molecular targets of Sinomenine HCl and understanding its impact on protein and gene expression profiles in disease models.
Proteomics: In a study using a rat model of collagen-induced arthritis (CIA), serum proteomic analysis identified 79 differentially expressed proteins in the Sinomenine-treated group compared to the model group, with 46 of these proteins being upregulated. nih.govnih.gov This unbiased approach revealed that Sinomenine HCl treatment affects multiple pathways, with nuclear factor-κB, histones, heat shock proteins, and protein kinase B identified as core protein hubs in the generated network. nih.govnih.gov Another chemoproteomics study identified 92 potential protein targets of sinomenine, highlighting its poly-pharmacological nature. mdpi.com Functional validation of some of these targets, such as Ripk3, Ptges3, Prdx4, and Dbnl, showed that their knockdown led to decreased levels of inflammatory cytokines. mdpi.com
Transcriptomics: Transcriptomic analysis, which measures the expression levels of thousands of genes simultaneously, has also been applied in Sinomenine HCl research. In a murine model of lupus nephritis, a "kidney-specific signature" of 726 differentially expressed genes (425 upregulated and 301 downregulated) was identified when comparing lupus mice to healthy controls. nih.govresearchgate.net Further analysis comparing the transition from preclinical to clinical lupus nephritis revealed a unique signature of 507 differentially expressed genes in the kidney. nih.gov While this study did not directly test Sinomenine HCl, it provides a detailed map of the molecular pathways that could be targeted by the compound in this disease. Cross-species analysis has shown that the transcriptome of murine lupus nephritis mirrors that of human lupus nephritis, underscoring the relevance of these models for clinical translation. nih.govresearchgate.netresearchgate.net
| Omics Approach | Model System | Key Findings | Identified Molecules/Pathways |
|---|---|---|---|
| Proteomics | Collagen-Induced Arthritis (CIA) Rat Model | Identified 79 differentially expressed proteins in serum following sinomenine treatment. nih.govnih.gov | Core proteins: NF-κB, histones, heat shock proteins, protein kinase B. nih.govnih.gov |
| Chemoproteomics | Inflammation Models | Identified 92 potential protein targets of sinomenine. mdpi.com | Validated targets: Ripk3, Ptges3, Prdx4, Dbnl. mdpi.com |
| Transcriptomics | Murine Lupus Nephritis Model | Defined a "kidney-specific signature" of 726 differentially expressed genes. nih.govresearchgate.net | Pathways: Innate and adaptive immune system pathways. nih.gov |
Metabolomics in Biological System Interaction
Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or biofluids, offers insights into the downstream effects of disease and drug intervention. In the context of Sinomenine HCl research, metabolomics helps to understand how the compound modulates metabolic pathways that are dysregulated in inflammatory conditions.
A key study investigating the effects of Sinomenine HCl on rheumatoid arthritis (RA) found that its therapeutic benefits are linked to the regulation of gut microbiota and subsequent changes in tryptophan metabolism. nih.goveurekalert.org Metabolomic analysis revealed that sinomenine treatment significantly increased the levels of microbial tryptophan metabolites, including indole-3-acrylic acid (IA), indole-3-propionic acid (IPA), and indole-3-acetic acid (IAA). nih.gov These metabolites are known to activate the aryl hydrocarbon receptor (AhR), which in turn helps to regulate the balance between Th17 and Treg cells, a critical aspect of autoimmune inflammation. nih.goveurekalert.org
Global metabolomic profiling of synovial fluid from RA patients has identified numerous potential biomarkers, with pathways such as alpha-linolenic acid metabolism and steroid hormone biosynthesis being upregulated, while purine (B94841) and pyrimidine (B1678525) metabolism were downregulated. clinexprheumatol.org While this study did not directly involve Sinomenine HCl, it maps the metabolic landscape that the compound may influence. Another study using an explainable AI model on plasma metabolomics data from RA patients identified N-acetyleucine, pyruvic acid, and glycerol-3-phosphate as key biomarkers. mdpi.com
| Metabolic Pathway | Biological System | Effect of Sinomenine HCl | Key Metabolites |
|---|---|---|---|
| Tryptophan Metabolism | Gut Microbiota in CIA Rats | Significantly elevated microbial tryptophan metabolites. nih.gov | Indole-3-acrylic acid (IA), Indole-3-propionic acid (IPA), Indole-3-acetic acid (IAA). nih.gov |
| General RA Metabolism | Human Synovial Fluid | Potential for modulation of pathways dysregulated in RA. | Phospholipids, docosahexaenoic acid methyl ester, linolenic acid derivatives. clinexprheumatol.org |
Network Pharmacology and Molecular Docking for Pathway Elucidation
Network pharmacology and molecular docking are computational approaches that have become instrumental in deciphering the complex mechanisms of action of multi-target drugs like Sinomenine HCl.
Network Pharmacology: This approach integrates data from multiple sources to construct networks of drug-target-disease interactions, allowing for the prediction of key targets and pathways. nih.gov Several network pharmacology studies have been conducted on Sinomenine HCl. One such study identified 39 potential targets for sinomenine in the treatment of RA, with enrichment analysis pointing towards the PI3K-Akt signaling pathway as a primary mechanism. researchgate.nettandfonline.com Another study identified six potential key targets for the anti-inflammatory activity of sinomenine: JAK2, MMP9, PTGS2, JAK1, MPO, and JAK3, with the JAK/STAT signaling pathway being significantly enriched. mdpi.com In the context of synovitis, network analysis revealed OPRD1, CHRM1, and DAMGO as major protein targets. scialert.net
Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is often used to predict the binding affinity and interaction between a ligand (like Sinomenine HCl) and a target protein. Molecular docking studies have supported the findings from network pharmacology. For example, sinomenine was shown to bind specifically to seven targets within the PI3K-Akt signaling pathway, including CCNE1, ERBB2, JAK2, NOS3, PI3K, PKN1, and RXRA, with favorable binding energies (Vina scores below -6.0 kcal/mol). dovepress.com Docking studies have also been used to predict the binding of sinomenine to key proteins in the JAK/STAT pathway and to understand how sinomenine derivatives might interact with proteins in the NF-κB pathway. mdpi.comnih.gov
| Methodology | Predicted Pathway/Target | Key Findings | Molecular Docking Insights |
|---|---|---|---|
| Network Pharmacology | PI3K-Akt Signaling Pathway | Identified 39 potential targets of sinomenine in RA. researchgate.nettandfonline.com | Sinomenine binds to 7 targets in the pathway (e.g., PI3K, JAK2) with Vina scores < -6.0 kcal/mol. dovepress.com |
| Network Pharmacology | JAK/STAT Signaling Pathway | Identified JAK2, MMP9, PTGS2, JAK1, MPO, and JAK3 as key anti-inflammatory targets. mdpi.com | Predicted binding mechanism between sinomenine and key targets of the JAK/STAT pathway. mdpi.com |
| Network Pharmacology | Synovitis-related targets | Revealed OPRD1, CHRM1, and DAMGO as major protein targets. scialert.net | Not specified in the provided context. |
High-Throughput Screening for Activity Profiling
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific biological activity. While large-scale HTS of Sinomenine HCl itself is not extensively reported, the principles of HTS are applied in related research to profile its activity and that of its derivatives.
For instance, various derivatives of sinomenine have been synthesized and screened for their anti-inflammatory activity. nih.govrsc.org In one study, a series of 26 novel sinomenine derivatives were synthesized and evaluated for their ability to inhibit the production of nitric oxide (NO) in LPS-induced RAW264.7 cells. nih.gov This screening identified a lead compound that was more potent than the parent sinomenine. nih.gov
Furthermore, HTS principles are employed in in silico virtual screening to identify potential inhibitors for therapeutic targets relevant to Sinomenine HCl's mechanism of action. One study performed a high-throughput virtual screening of 6000 phytochemicals to identify inhibitors of TNF-α, a key inflammatory cytokine modulated by sinomenine. chemrxiv.org This approach can rapidly identify novel compounds with similar activity profiles, which can then be further validated through in vitro and in vivo assays. These screening methodologies are crucial for drug discovery and for optimizing the therapeutic properties of natural products like sinomenine.
Drug Delivery Systems Research for Sinomeninehcl Preclinical Focus
Nanocarrier-Based Delivery Systems Research
Nanocarrier systems have been a primary focus of research to enhance the delivery of Sinomenine (B1681799) HCl. These systems encapsulate or load the drug into nanoparticles, offering advantages like improved stability, targeted delivery, and controlled release. nih.govnih.gov
Polymeric nanoparticles and liposomes are among the most explored nanocarriers for SIN-HCl delivery in preclinical models.
Polymeric Nanoparticles: Various polymers have been utilized to create nanoparticles for SIN-HCl.
Biomimetic Nanocomplexes: In one study, Prussian blue nanoparticles were used to construct a biomimetic nanocomplex for SIN-HCl. nih.gov In vivo imaging in adjuvant-induced arthritis rat models showed that these nanocomplexes had a markedly increased circulation half-life and accumulated at the arthritic sites. nih.gov These multifunctional nanoparticles were found to inhibit the abnormal proliferation of fibroblast-like synoviocytes by scavenging reactive oxygen species and inhibiting the secretion of proinflammatory cytokines. nih.govmdpi.com
Hyaluronic Acid-Based Nanoparticles: A therapeutic hyaluronic acid derivative with ROS-scavenging capacity was formulated as a nanocarrier for sinomenine. figshare.com In vivo experiments demonstrated that these nanoparticles could be retained in the inflamed joints of rats for a longer duration compared to free sinomenine injections. figshare.com The carrier itself helped reduce oxidative stress, while the released sinomenine modulated inflammatory factors. figshare.com
Ferritin Nanocages: Recombinant ferritin nanocages have been engineered as a delivery vehicle for sinomenine. nih.govrsc.org These nanocages exhibit natural biocompatibility and can be modified to achieve targeted delivery to inflammatory joints in animal models of rheumatoid arthritis, where they have been shown to help repair cartilage damage and bone erosion. nih.govrsc.org
Graphene Oxide Quantum Dots: Graphene oxide quantum dots have been used to load SIN-HCl, combined with a hyaluronic acid-inserted hybrid membrane to create a nanodrug system. nih.gov This system was designed for targeted therapy of inflammatory joint lesions and showed effectiveness in preclinical rat models of arthritis by promoting the transition of M1 to M2 macrophages and inhibiting the abnormal proliferation of fibroblast-like synoviocytes. nih.gov
Liposomes: Liposomal formulations are lipid-based vesicles that can encapsulate hydrophilic drugs like SIN-HCl.
Thermosensitive Liposomes (TSLs): A novel thermosensitive liposome (B1194612) loaded with SIN-HCl (SIN-TSL) was developed with a mean particle size of around 100 nm. bohrium.comnih.gov These liposomes demonstrated a temperature-sensitive drug release, with a much faster release rate at 43°C compared to 37°C. bohrium.comnih.gov When combined with microwave hyperthermia in preclinical studies, this system showed a superior anti-rheumatoid arthritis effect. bohrium.comnih.govsigmaaldrich.com The liposomes could be effectively taken up by lipopolysaccharide-activated human umbilical vein endothelial cells (HUVECs). bohrium.comnih.gov
Transfersomes and Ethosomes: Transfersomes, a type of deformable vesicle, have been shown to improve the transdermal delivery of SIN-HCl. mdpi.com One study found that the cumulative transdermal amount of SIN-HCl from transfersomes was 1.7 times higher than from conventional liposomes. mdpi.com Ethosomes, another lipid carrier, also significantly improved the transdermal properties of sinomenine, with skin penetration and deposition being substantially higher than with a standard ethanol-water solution. nih.gov
Table 1: Preclinical Research on Nanocarrier-Based Delivery Systems for Sinomenine HCl
| Nanocarrier Type | Key Features in Preclinical Models | Reported Outcomes | References |
|---|---|---|---|
| Prussian Blue Nanoparticles (Biomimetic) | Increased circulation half-life; Accumulation in arthritic joints (rat model). | Inhibited synoviocyte proliferation; Scavenged reactive oxygen species; Protected against bone destruction. | nih.gov |
| Hyaluronic Acid Derivative Nanoparticles | Long retention time in inflamed joints (rat model); ROS-scavenging capacity. | Reduced oxidative stress; Modulated inflammatory factors. | figshare.com |
| Recombinant Ferritin Nanocages | Highly selective for inflammatory joints (animal models). | Restrained progression of rheumatoid arthritis; Repaired cartilage and bone damage. | nih.gov, rsc.org |
| Graphene Oxide Quantum Dots | Targeted inflammatory joint lesions (rat models). | Induced macrophage repolarization; Inhibited synoviocyte proliferation; Prevented cartilage and bone destruction. | nih.gov |
| Thermosensitive Liposomes (TSLs) | Temperature-triggered release (faster at 43°C); ~100 nm particle size. | Enhanced anti-rheumatoid arthritis effect when combined with microwave hyperthermia. | bohrium.com, nih.gov |
| Transfersomes | Enhanced transdermal permeation compared to conventional liposomes. | Increased steady-state blood concentration and area under the curve in skin pharmacokinetic studies. | mdpi.com |
| Ethosomes | Significantly improved transdermal penetration and deposition. | Higher inhibition of ear swelling in a mouse model compared to SIN-HCl solution. | nih.gov |
Encapsulation is a process where the active substance is enclosed within a carrier material, differing from nanoparticles mainly in particle size and structure. researchgate.net This strategy is used to protect the drug, control its release, and improve stability. researchgate.netnih.gov
Microencapsulation: This technique involves creating reservoir-type particles or a matrix where the drug is dissolved or dispersed. mdpi.com
Polylactic Acid (PLA) Microcapsules: SIN-loaded microcapsules were prepared using biodegradable PLA through a reverse-phase emulsification-in-liquid drying method. mdpi.com These microcapsules achieved a high drug encapsulation ratio of 89.2%. mdpi.comresearchgate.net In simulated intestinal fluids, they demonstrated a continuous and slow release profile over 96 hours. mdpi.com
Layer-by-Layer (LbL) Encapsulation: Polyelectrolyte multilayer microcapsules have been fabricated by encapsulating SIN microcrystals using materials like chitosan (B1678972), gelatin, and alginate. nih.gov The release rate could be modulated by the number of bilayers and the pH of the release medium, with the release rate decreasing as the number of chitosan/alginate bilayers increased. nih.gov This method also improved the light stability of the compound. nih.gov
Molecularly Imprinted Microspheres: A surface molecular imprinting strategy using β-cyclodextrin-grafted chitosan as the matrix was used to prepare SIN microspheres that showed a sustained release profile. mdpi.com
Nanoencapsulation: This involves encapsulation at the nanoscale, which can influence delivery characteristics like bioavailability and targeting. researchgate.net
Shell/Core Nanofibers: A colon-targeted delivery system was developed using shell/core electrospun nanofibers. researchgate.net The shell was made of Eudragit S100, a pH-sensitive polymer, and the core contained SIN-HCl and Eudragit RS100. researchgate.net This design was intended to prevent drug release in the acidic environment of the stomach and allow for sustained release in the higher pH of the colon. researchgate.net
Alternative Delivery Approaches in Research
Beyond nanocarriers, other delivery systems for SIN-HCl have been investigated in preclinical settings to provide localized or alternative routes of administration. nih.gov
In Situ Gels: For localized treatment, in situ gelling systems have been developed.
An ocular delivery system using Carbopol 940 and hydroxypropyl methylcellulose (B11928114) was prepared to form a gel upon instillation for the treatment of uveitis. nih.gov Pharmacokinetic studies showed this gel improved the local bioavailability and achieved sustained release of sinomenine through the cornea. nih.gov
An injectable in situ forming gel composed of phytantriol (B1228177) was developed for vaginal administration, which could transform into a high-viscosity cubic liquid crystal gel, remaining in place for over 12 hours and providing a very prolonged release of up to 144 hours. nih.gov
An injectable sinomenine-sodium hyaluronate sustained-release system for intra-articular injection was developed and tested in a rabbit model of osteoarthritis. nih.gov
Percutaneous and Transdermal Systems: To deliver the drug locally through the skin and reduce systemic exposure, various percutaneous systems have been researched. nih.gov
Hydrogels: Liposomes containing SIN-HCl have been incorporated into a hydrogel, creating a liposomes-in-hydrogel system for treating atopic dermatitis in mouse models. nih.gov
Microneedles: Dissolving microneedles have been fabricated to facilitate the transdermal delivery of SIN-HCl, bypassing the stratum corneum barrier. nih.govresearchgate.net
Equipment-Assisted Delivery: Physical enhancement methods have been paired with topical formulations. Dual-frequency ultrasound was shown to significantly increase the cumulative penetration of SIN-HCl through the skin compared to single-frequency ultrasound. nih.gov Electroporation has also been used to effectively deliver SIN-HCl to lesion sites. nih.gov
Strategies for Enhancing Preclinical Bioavailability and Targeted Delivery
A primary goal of developing new delivery systems for SIN-HCl is to overcome its inherent pharmacokinetic limitations, thereby enhancing its bioavailability and ensuring the drug reaches its intended target. nih.govnih.gov
The clinical potential of SIN-HCl is limited by several biological barriers, including poor absorption from the gastrointestinal tract and rapid clearance from the body. nih.govresearchgate.net
Gastrointestinal Barrier: Low oral bioavailability is a significant hurdle. nih.govresearchgate.net
Enteric-coated microspheres have been shown to protect the drug in the stomach and release it in the intestine, which attenuated inflammatory factors in a dose-dependent manner in a mouse model of colitis. nih.gov
Shell/core nanofibers with a pH-sensitive shell are designed to remain intact in the low pH of the stomach and release the drug in the colon. researchgate.net
Some studies suggest sinomenine itself can transiently open tight junctions in the intestinal epithelium, which could be a mechanism to enhance the absorption of itself or other compounds. researchgate.net
Skin Barrier: The stratum corneum limits the penetration of topical drugs.
Transfersomes, ethosomes, and microneedles are all strategies designed to overcome this barrier and improve transdermal drug delivery. nih.govmdpi.com In preclinical tests, these systems significantly increased the amount of drug penetrating the skin compared to simple solutions or gels. nih.govmdpi.com
Systemic Circulation and Target Tissue Barriers: Once absorbed, rapid clearance limits the drug's half-life and accumulation at the site of action, such as an inflamed joint. nih.govnih.gov
Nanocarriers like Prussian blue nanoparticles and ferritin nanocages have demonstrated prolonged circulation times and enhanced accumulation in inflamed tissues in animal models of arthritis. nih.govnih.govrsc.org This is often attributed to the enhanced permeability and retention (EPR) effect in inflamed tissues.
For neuroinflammation, delivery systems must cross the blood-brain barrier. Dendrimer-mediated delivery has been explored for this purpose in the context of traumatic brain injury. nih.gov
Controlled and sustained release formulations are designed to release the drug over an extended period, maintaining a stable therapeutic concentration and reducing the need for frequent administration. mdpi.comnih.gov
Sustained Oral Formulations:
Extended-release tablets using excipients like hydroxypropyl methylcellulose have been developed to achieve drug release over 24 hours. nih.govmdpi.com
Sustained-release pellets prepared using a whirlwind fluidized bed technology showed stable dissolution behavior over 12 hours with high encapsulation efficiency. nih.govmdpi.comresearchgate.net
Stimuli-Responsive Release:
Thermosensitive liposomes are a prime example of controlled release, where the drug is retained at body temperature (37°C) but rapidly released when the target tissue is heated, for instance, by microwaves to 43°C. bohrium.comnih.gov This allows for triggered drug release specifically at the site of inflammation. nih.gov
Matrix-Based Sustained Release:
In situ gels for ocular or intra-articular injection form a depot at the site of administration, from which the drug is released slowly over time. nih.gov A sinomenine-sodium hyaluronate system for intra-articular injection significantly increased the area under the curve and mean retention time in the joint cavity compared to a simple SIN-HCl solution in a rabbit model. nih.gov
Biodegradable polylactic acid microcapsules provide sustained release through diffusion and polymer degradation, with studies showing slow release over 96 hours in simulated intestinal fluid. mdpi.comresearchgate.net
Table 2: Strategies and Concepts for Enhancing Sinomenine HCl Delivery in Preclinical Research
| Strategy | Concept/Mechanism | Example Delivery System | Preclinical Outcome | References |
|---|---|---|---|---|
| Overcoming GI Barrier | Protecting the drug from stomach acid and targeting release in the intestines/colon. | Enteric-coated microspheres; pH-responsive shell/core nanofibers. | Attenuated inflammatory factors in a mouse colitis model; Blocked drug release at low pH. | nih.gov, researchgate.net |
| Overcoming Skin Barrier | Enhancing penetration through the stratum corneum for topical/transdermal delivery. | Transfersomes, Ethosomes, Microneedles. | Increased transdermal flux and skin deposition in animal models. | nih.gov, mdpi.com |
| Targeted Delivery to Inflamed Tissue | Utilizing the EPR effect or active targeting ligands to increase drug accumulation at the disease site. | Prussian blue nanoparticles; Ferritin nanocages; HA-coated nanoparticles. | Increased accumulation and retention in arthritic joints (rat models). | nih.gov, nih.gov, nih.gov, figshare.com |
| Sustained Oral Release | Slowing drug release from an oral dosage form to reduce dosing frequency. | Extended-release tablets; Sustained-release pellets. | Demonstrated complete release over 24h; Stable dissolution over 12h. | nih.gov, mdpi.com, researchgate.net |
| Stimuli-Responsive Release | Triggering drug release in response to a specific internal or external stimulus (e.g., temperature). | Thermosensitive liposomes. | Drug release significantly increased at 43°C compared to 37°C. | bohrium.com, nih.gov |
| Injectable Depot Formation | Creating a localized, long-acting drug reservoir after injection. | In situ gels (ocular, intra-articular); Polylactic acid microcapsules. | Sustained release for up to 144h (vaginal gel); Increased mean retention time in joint cavity (rabbit model). | nih.gov, mdpi.com |
Future Directions and Research Gaps in Sinomeninehcl Studies
Elucidation of Unexplored Mechanisms of Action
While current research has identified several key mechanisms of Sinomenine (B1681799) HCl, such as the inhibition of pro-inflammatory cytokines like TNF-α and IL-1β and the modulation of the NF-κB signaling pathway, a complete picture of its molecular interactions remains elusive. nih.govpatsnap.com Future investigations should prioritize a deeper dive into its less-understood effects. For instance, its antioxidative properties and ability to scavenge free radicals warrant further exploration to understand their contribution to its therapeutic effects in neurodegenerative and cardiovascular diseases. patsnap.com
Mechanistic studies have pointed towards the involvement of multiple pathways, including MAPK, Nrf2, and PI3K/Akt/mTOR, in its anti-inflammatory and cytoprotective effects. nih.govfrontiersin.org However, the precise upstream targets and the cross-talk between these pathways are not fully mapped out. Research is needed to clarify how sinomenine modulates specific components of these cascades, such as its potential to suppress neuronal ASIC1a and L-type Ca2+ channels or its influence on microglial SP1 expression. frontiersin.org Understanding these nuanced interactions could reveal novel therapeutic targets and explain the compound's pleiotropic effects across different disease models. Furthermore, its effects on neuroplasticity and neurotransmitter systems, which contribute to its analgesic properties, are areas ripe for more detailed investigation. nih.govpatsnap.com
Development of Novel Sinomenine Derivatives with Enhanced Potency
A significant limitation of sinomenine is its relatively low efficacy, which necessitates high doses and can lead to side effects. nih.gov This has spurred research into the chemical modification of the sinomenine structure to create derivatives with improved pharmacological profiles. Medicinal chemists have focused on modifying the α, β-unsaturated ketone group, which is considered a key reactive site for its biological activity. nih.gov
Several studies have successfully synthesized novel derivatives that exhibit superior anti-inflammatory and analgesic activities compared to the parent compound. For example, a series of derivatives, labeled S1a-S1f, showed significantly greater inhibition of inflammatory factors IL-1β and IL-6. nih.gov Among these, derivative S1a was identified as having the most potent anti-inflammatory effects. nih.gov Another study designed and synthesized 26 new derivatives, with compound 17 showing the most significant inhibition of nitric oxide (NO) production and the expression of iNOS, IL-6, and TNF-α in vitro, alongside excellent in vivo anti-inflammatory and analgesic effects. nih.gov These successes highlight the viability of structural modification as a strategy to enhance potency. Future work should continue to explore structure-activity relationships to design derivatives with optimized efficacy, stability, and target specificity, while also investigating the mechanisms of these new, more potent compounds. nih.gov
| Derivative ID | Key Finding | Observed Effect | Reference |
|---|---|---|---|
| S1a | Exhibited the most potent anti-inflammatory activity among tested S1a-S1f derivatives. | Significantly increased the sinomenine-induced inhibition of Evan's blue leakage and alleviated ear oedema. | nih.gov |
| Compound 17 | Showed the most potent anti-inflammatory and analgesic activity among 26 novel derivatives. | Significantly inhibited LPS-induced NO secretion (IC50 = 30.28 ± 1.70 μM) and suppressed iNOS, IL-6, and TNF-α expression. | nih.gov |
| Sinomenine–pyrazine hybrids (Compounds 9–11) | Demonstrated remarkably improved anti-rheumatoid arthritis efficacy. | Improved efficacy observed despite the removal of the α, β-unsaturated ketone group, suggesting alternative mechanisms of action. | nih.gov |
Advanced Preclinical Models for Disease Specificity and Efficacy
The evaluation of Sinomenine HCl has utilized a range of preclinical models, including lipopolysaccharide (LPS)-induced inflammation in cell cultures and carrageenan-induced edema and collagen-induced arthritis (CIA) in rodents. nih.govnih.gov While these models are valuable for assessing general anti-inflammatory and immunomodulatory effects, they may not fully recapitulate the complex pathology of specific human diseases. The translation of findings from these general models to clinical success can be challenging. researchgate.net
Future research must employ more sophisticated and disease-specific preclinical models. This includes the use of genetically engineered mouse models that mimic human diseases, patient-derived xenografts (PDX) for cancer research, and organoid or "disease-on-a-chip" technologies. For neurodegenerative conditions like Alzheimer's or Parkinson's disease, transgenic animal models that develop characteristic pathology would provide a more relevant context to test the neuroprotective effects of Sinomenine HCl. frontiersin.org For rheumatoid arthritis, models that allow for the detailed study of specific disease processes, such as synovial inflammation, cartilage degradation, and bone erosion, are critical for confirming the efficacy of sinomenine and its derivatives on these distinct pathological features. frontiersin.org
Integrative Omics Approaches for Systems-Level Understanding
The multi-target nature of Sinomenine HCl suggests that its therapeutic effects arise from complex interactions with numerous biological pathways. frontiersin.orgpatsnap.com Traditional single-target research approaches are insufficient to unravel this complexity. Integrative omics technologies—including genomics, transcriptomics, proteomics, and metabolomics—offer a powerful, systems-level approach to generate a holistic understanding of a drug's mechanism of action. nih.govnih.gov
Applying these approaches to sinomenine research can help identify comprehensive molecular signatures and novel biomarkers associated with its therapeutic response. nih.gov For instance, transcriptomic analysis of tissues from sinomenine-treated disease models could reveal the full spectrum of gene expression changes, while proteomics could identify alterations in protein levels and post-translational modifications. nih.gov Network pharmacology, a related computational approach, has already been used to predict potential protein targets for sinomenine in the context of morphine addiction and allergic rhinitis, identifying key targets like OPRD1, OPRK1, STAT3, and EGFR. researchgate.net Future studies should leverage the integration of multiple omics datasets to build comprehensive models of sinomenine's activity, generate new hypotheses, and identify patient populations most likely to benefit from treatment. frontiersin.orgnih.gov
Research on Combination Therapies with Sinomenine HCl in Preclinical Settings
Combination therapy, the use of two or more drugs to treat a single disease, is a cornerstone of modern medicine, often leading to enhanced efficacy and reduced side effects. mdpi.com Preliminary preclinical research suggests that Sinomenine HCl is a promising candidate for combination regimens.
One study found that combining sinomenine with methotrexate (B535133) (MTX), a standard treatment for rheumatoid arthritis, resulted in a synergistic effect in a rat model of collagen-induced arthritis. mdpi.com The combination was more effective at reducing synovial inflammation and joint damage than either agent alone. mdpi.com Another innovative approach combined Sinomenine HCl-loaded thermosensitive liposomes with microwave hyperthermia for treating rheumatoid arthritis, demonstrating a superior therapeutic effect. bohrium.com Research has also shown that sinomenine can counteract cisplatin (B142131) resistance in lung cancer cells by modulating glutamine metabolism. mdpi.com Future preclinical research should systematically explore other rational combinations, pairing Sinomenine HCl with other anti-inflammatory drugs, targeted therapies, or immunotherapies to identify synergistic interactions that could translate into more effective clinical treatments.
| Combination Agent/Therapy | Disease Model | Key Finding | Reference |
|---|---|---|---|
| Methotrexate (MTX) | Collagen-Induced Arthritis (CIA) in rats | Synergistically reduced synovial inflammation and joint damage. | mdpi.com |
| Microwave Hyperthermia | Rheumatoid Arthritis (in vitro and in vivo models) | SIN-loaded thermosensitive liposomes with hyperthermia showed a superior anti-rheumatoid arthritis effect. | bohrium.com |
| Cisplatin | A549 Lung Cancer Cells | Counteracted cisplatin resistance by suppressing glutamine metabolism. | mdpi.com |
| Tacrolimus (B1663567) and Mycophenolic acid | Human Lymphocytes | Inhibited human lymphocyte proliferation. | mdpi.com |
Addressing Challenges in Preclinical Translation and Formulation Research
A major barrier to the clinical application of Sinomenine HCl is its challenging pharmacokinetic profile. The compound suffers from low oral bioavailability, a short in-vivo half-life, and rapid metabolism, which necessitates frequent administration to maintain therapeutic concentrations. nih.gov Furthermore, it can induce histamine (B1213489) release, leading to allergic reactions. nih.gov
Addressing these translational challenges through advanced formulation research is a critical priority. Several strategies are being explored to create novel drug delivery systems. These include the development of extended-release tablets to prolong its therapeutic effect and reduce fluctuations in plasma concentration. nih.gov For localized conditions like arthritis, transdermal delivery systems, such as transfersomes, have been shown to significantly improve drug absorption compared to conventional formulations. nih.gov Other innovative approaches under investigation include thermosensitive liposomes for targeted release at sites of inflammation, in situ gels for ocular delivery, and co-amorphous technologies to improve dissolution and stability. nih.govbohrium.com Continued investment in pharmaceutical sciences is essential to develop a formulation that can overcome the inherent limitations of Sinomenine HCl, thereby improving its efficacy, safety, and patient compliance in future clinical applications.
Q & A
Q. Basic Research Focus
- Methodological Answer : Synthesis should follow established protocols for alkaloid extraction and HCl salt formation, including solvent selection (e.g., ethanol-water mixtures) and crystallization conditions. Reproducibility requires strict adherence to temperature, pH, and stoichiometric ratios. Characterization via HPLC (≥98% purity) and NMR (structural confirmation) is critical. Document all steps in detail, including raw material sources and purification techniques, to enable replication .
Which analytical techniques are most effective for characterizing Sinomenine HCl’s physicochemical properties?
Q. Basic Research Focus
- Methodological Answer :
- Spectroscopy : NMR (¹H/¹³C) and FT-IR for functional group identification.
- Chromatography : HPLC or UPLC with UV detection for purity assessment.
- Thermal Analysis : DSC/TGA to determine melting points and stability.
- Solubility : Use shake-flask method with buffers (pH 1.2–7.4) to simulate physiological conditions.
- Report deviations from literature values (e.g., logP discrepancies) and validate with triplicate measurements .
How can researchers design a robust pharmacokinetic study for Sinomenine HCl in vivo?
Q. Advanced Research Focus
- Methodological Answer :
- Animal Models : Use Sprague-Dawley rats or C57BL/6 mice, ensuring ethical approval (IACUC guidelines).
- Dosing : Administer via oral gavage or IV, with doses reflecting human-equivalent calculations (e.g., 10–50 mg/kg).
- Sampling : Collect plasma at timed intervals (0–24h) and analyze via LC-MS/MS for bioavailability (F%) and half-life (t½).
- Data Interpretation : Apply non-compartmental analysis (WinNonlin) and address interspecies variability .
What strategies resolve contradictions in reported anti-inflammatory mechanisms of Sinomenine HCl?
Q. Advanced Research Focus
- Methodological Answer :
- Mechanistic Studies : Compare NF-κB inhibition (e.g., luciferase reporter assays) vs. MAPK pathway modulation (Western blotting) across cell lines (RAW 264.7, THP-1).
- Dose-Dependency : Test 1–100 μM ranges to identify threshold effects.
- Meta-Analysis : Systematically review existing data using PRISMA guidelines to identify methodological inconsistencies (e.g., LPS stimulation timing) .
How should the FINER criteria be applied to formulate a research question on Sinomenine HCl’s therapeutic potential?
Q. Methodological Guidance
- Feasible : Ensure access to validated animal models and analytical tools (e.g., microdialysis probes for brain penetration studies).
- Novel : Explore understudied applications (e.g., neuropathic pain vs. rheumatoid arthritis).
- Ethical : Adhere to ARRIVE guidelines for preclinical trials.
- Relevant : Align with gaps in autoimmune disease therapeutics .
What in vitro models best evaluate Sinomenine HCl’s efficacy against autoimmune disorders?
Q. Advanced Research Focus
- Methodological Answer :
Which statistical methods are optimal for analyzing dose-response relationships in Sinomenine HCl studies?
Q. Methodological Guidance
- Nonlinear Regression : Fit data to sigmoidal models (GraphPad Prism) for IC50/EC50 calculations.
- Outlier Handling : Use Grubbs’ test for exclusion criteria.
- Multiplicity Adjustments : Apply Bonferroni correction in pairwise comparisons. Report 95% confidence intervals .
How can structural modifications improve Sinomenine HCl’s bioavailability while retaining activity?
Q. Advanced Research Focus
- Methodological Answer :
- Prodrug Design : Introduce ester groups at C7-OH to enhance solubility.
- SAR Studies : Modify the morphinan backbone and test analogs via radioligand binding assays (μ-opioid receptors).
- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict ADMET properties pre-synthesis .
Tables for Quick Reference
Table 1 : Key Analytical Techniques for Sinomenine HCl
| Technique | Application | Reference Standards |
|---|---|---|
| HPLC-UV | Purity assessment | USP-grade reference |
| LC-MS/MS | Pharmacokinetic profiling | Deuterated internal standard |
| NMR | Structural elucidation | TMS as internal reference |
Table 2 : Common Pitfalls in Sinomenine HCl Research
| Pitfall | Mitigation Strategy | Evidence Source |
|---|---|---|
| Inconsistent cell viability assays | Standardize MTT assay protocols | |
| Overlooking pH-dependent solubility | Pre-test solubility in biorelevant media |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
